Product packaging for 1-Iodonon-1-en-3-yne(Cat. No.:CAS No. 919123-77-6)

1-Iodonon-1-en-3-yne

Cat. No.: B12629941
CAS No.: 919123-77-6
M. Wt: 248.10 g/mol
InChI Key: RZIWREKZDVYQJY-UHFFFAOYSA-N
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Description

1-Iodonon-1-en-3-yne is a useful research compound. Its molecular formula is C9H13I and its molecular weight is 248.10 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13I B12629941 1-Iodonon-1-en-3-yne CAS No. 919123-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919123-77-6

Molecular Formula

C9H13I

Molecular Weight

248.10 g/mol

IUPAC Name

1-iodonon-1-en-3-yne

InChI

InChI=1S/C9H13I/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3

InChI Key

RZIWREKZDVYQJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=CI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-iodonon-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic approaches toward 1-iodonon-1-en-3-yne, a valuable intermediate in organic synthesis. Due to the absence of a directly published protocol for this specific molecule, this document outlines the most plausible synthetic strategies based on established and analogous chemical transformations. The proposed routes leverage well-documented reactions such as Sonogashira or Negishi couplings and regioselective hydroiodination. Experimental methodologies are provided based on similar transformations found in the literature, alongside tabulated data for comparable reactions to offer expected yields and conditions.

Introduction

This compound is a conjugated enyne featuring a vinyl iodide moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its utility in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The vinyl iodide group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of complex molecular architectures.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The first involves a two-step sequence commencing with the formation of the enyne backbone followed by iodination. The second, more direct route, involves a one-step cross-coupling reaction using a pre-iodinated starting material.

Synthesis_Pathways cluster_0 Route A: Two-Step Approach cluster_1 Route B: One-Step Approach This compound This compound Non-1-en-3-yne Non-1-en-3-yne Non-1-en-3-yne->this compound Regioselective Hydroiodination Vinyl Halide Vinyl Halide Vinyl Halide->Non-1-en-3-yne 1-Pentyne 1-Pentyne 1-Pentyne->Non-1-en-3-yne Sonogashira or Negishi Coupling 1-Iodoethene 1-Iodoethene 1-Iodoethene->this compound Pentynyl Metal Reagent Pentynyl Metal Reagent Pentynyl Metal Reagent->this compound Sonogashira or Negishi Coupling

Caption: Proposed synthetic pathways to this compound.

Route A: Two-Step Synthesis via an Enyne Intermediate

This approach first constructs the carbon skeleton of the target molecule, followed by the introduction of the iodine atom.

Step 1: Synthesis of Non-1-en-3-yne

The initial step involves the formation of the conjugated enyne, non-1-en-3-yne, through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is a highly effective method for this transformation.

Sonogashira_Coupling Vinyl Bromide Vinyl Bromide Reaction Mixture Reaction Mixture Vinyl Bromide->Reaction Mixture 1-Pentyne 1-Pentyne 1-Pentyne->Reaction Mixture Non-1-en-3-yne Non-1-en-3-yne Reaction Mixture->Non-1-en-3-yne Sonogashira Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Reaction Mixture Amine Base Amine Base Amine Base->Reaction Mixture

Caption: Workflow for the Sonogashira coupling to form non-1-en-3-yne.

Experimental Protocol (Analogous to Sonogashira Coupling of Vinyl Halides with Terminal Alkynes)

  • To a stirred solution of vinyl bromide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are added 1-pentyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) cocatalyst like CuI (0.04 eq).

  • An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq), is then added.

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford non-1-en-3-yne.

Reactant 1Reactant 2Catalyst SystemSolventTemperatureYield (%)Reference
Vinyl BromidePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHFRoom Temp.85-95[1][2]
(E)-1-Iodo-1-hexene1-HexynePd(PPh₃)₄ / CuI / n-BuNH₂BenzeneRoom Temp.91[3]
Vinyl IodideTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHFRoom Temp.90[4]
Step 2: Regioselective Hydroiodination of Non-1-en-3-yne

The second step involves the addition of hydrogen iodide (HI) across the terminal double bond of non-1-en-3-yne to yield the desired this compound. Achieving high regioselectivity is crucial to avoid the formation of the 2-iodo isomer. The use of in situ generated HI can provide milder reaction conditions and improved selectivity.

Experimental Protocol (Analogous to Regio- and Stereoselective Hydroiodination of Alkynes) [5]

  • In a two-chambered reaction vessel under a nitrogen atmosphere, non-1-en-3-yne (1.0 eq) is dissolved in toluene in chamber B.

  • In chamber A, triethylsilane (HSiEt₃, 2.0 eq) is added, and the solution is cooled to -78 °C.

  • Iodine (I₂, 2.0 eq) is then added to chamber A at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred in the dark for 3 hours. During this time, HI is generated in situ and reacts with the enyne in chamber B.

  • The reaction in chamber B is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with 10% aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield this compound.

SubstrateReagentsSolventTemperatureYield (%)RegioselectivityReference
1-Phenyl-1-propyneHSiEt₃, I₂Toluene-78 °C to rt93>99:1 (E-isomer)[5]
1-Octyne[Rh(CO)₂(acac)], PCy₃, I₂, H₂DCERoom Temp.85Markovnikov[6]
PhenylacetyleneHI (generated in situ)TolueneRoom Temp.HighMarkovnikov[7]

Route B: One-Step Synthesis via Cross-Coupling

This more convergent approach directly assembles the target molecule by coupling a vinyl iodide with a terminal alkyne derivative. A Negishi coupling, which utilizes an organozinc reagent, is a suitable reaction for this purpose due to its high functional group tolerance and generally high yields.

Negishi_Coupling 1-Iodoethene 1-Iodoethene Reaction Mixture Reaction Mixture 1-Iodoethene->Reaction Mixture 1-Pentynylzinc Chloride 1-Pentynylzinc Chloride 1-Pentynylzinc Chloride->Reaction Mixture This compound This compound Reaction Mixture->this compound Negishi Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture

Caption: Workflow for the Negishi coupling to form this compound.

Experimental Protocol (Analogous to Negishi Coupling of Alkenyl Halides with Alkynylzinc Reagents)

  • Preparation of the Alkynylzinc Reagent: 1-Pentyne (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes. A solution of anhydrous zinc chloride (1.1 eq) in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 1 hour to form the 1-pentynylzinc chloride reagent.

  • Coupling Reaction: In a separate flask, a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and 1-iodoethene (1.1 eq) are dissolved in anhydrous THF.

  • The freshly prepared solution of 1-pentynylzinc chloride is then transferred to the flask containing the catalyst and 1-iodoethene via cannula.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 4-12 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography on silica gel affords this compound.

Alkenyl HalideOrganozinc ReagentCatalystSolventTemperatureYield (%)Reference
(E)-1-Iodo-1-octenePhenylethynylzinc chloridePd(PPh₃)₄THFRoom Temp.94[8]
Aryl IodideAlkynylzinc bromidePd(OAc)₂ / SPhosTHF60 °C80-95[9]
Vinyl IodideAlkylzinc iodidePd₂(dba)₃ / PCyp₃THF/NMP80 °C70-90[8]

Conclusion

References

An In-depth Technical Guide to the Structural Analysis of 1-Iodonon-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the novel compound 1-Iodonon-1-en-3-yne. Due to the limited availability of specific experimental data in publicly accessible databases and literature, this document outlines the expected analytical results based on the known chemical structure and provides generalized experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential application of this and related molecules.

Molecular Structure and Properties

This compound is a polyunsaturated organic compound with a molecular formula of C₉H₁₃I.[1] Its structure features a nine-carbon chain containing a terminal vinyl iodide, a conjugated triple bond, and a saturated alkyl tail. The presence of these functional groups dictates its chemical reactivity and spectroscopic properties.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃I[1]
Molecular Weight ~248.1 g/mol [1]
CAS Number 919123-77-6, 85612-95-9[1][2]

Predicted Spectroscopic Data for Structural Elucidation

The structural analysis of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and aliphatic protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (CHI=)6.0 - 6.5Doublet~7-10 (trans), ~1-3 (cis)
H-2 (=CH-)5.5 - 6.0Doublet of triplets~7-10 (trans), ~1-3 (cis), ~2-3 (allylic)
H-5 (-CH₂-C≡)2.2 - 2.5Triplet~7
H-6 to H-8 (-CH₂-)1.2 - 1.6Multiplets-
H-9 (-CH₃)0.8 - 1.0Triplet~7

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the alkyne, alkene, and alkyl regions will be characteristic.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CHI=)75 - 85
C-2 (=CH-)135 - 145
C-3 (-C≡)80 - 90
C-4 (≡C-)70 - 80
C-5 (-CH₂-C≡)18 - 25
C-6 to C-8 (-CH₂-)20 - 35
C-9 (-CH₃)10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H stretch (alkyne, terminal)Not applicable
C≡C stretch (internal alkyne)2100 - 2260 (weak)
C=C stretch (alkene)1620 - 1680
C-H stretch (alkene)3010 - 3095
C-H stretch (alkane)2850 - 2960
C-I stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

Ionm/zComments
[M]⁺248Molecular ion
[M-I]⁺121Loss of iodine radical
[C₄H₉]⁺57Fragmentation of the alkyl chain

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, based on standard organic chemistry methodologies.

Synthesis of this compound

A plausible synthetic route would involve the hydroiodination of a suitable enyne precursor.

Materials:

  • Non-1-en-3-yne

  • Hydriodic acid (HI) or a source of I⁺

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve non-1-en-3-yne in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of the iodinating agent (e.g., a solution of HI in the same solvent).

  • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration.

IR Spectroscopy:

  • Obtain the IR spectrum of a thin film of the purified compound on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) using an FTIR spectrometer.

Mass Spectrometry:

  • Introduce a dilute solution of the purified compound into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the structural analysis of this compound.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_result Data Interpretation start Non-1-en-3-yne reaction Hydroiodination start->reaction purification Column Chromatography reaction->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Iodonon-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-iodonon-1-en-3-yne. Due to the limited availability of experimental data in public literature, this document leverages predictive models and established spectroscopic principles to offer a robust dataset for researchers. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, plausible experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift models and fragmentation patterns for analogous structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-16.30Doublet7.2
H-26.85Doublet of Triplets7.2, 1.5
H-52.25Triplet7.0
H-61.50Sextet7.0
H-71.35Sextet7.2
H-81.30Sextet7.4
H-90.90Triplet7.4
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment Predicted Chemical Shift (ppm)
C-185.0
C-2138.0
C-388.0
C-482.0
C-519.5
C-631.0
C-728.0
C-822.5
C-914.0
Predicted Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic infrared absorption bands for this compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (sp²)Stretch~ 3080Medium
C-H (sp³)Stretch2850 - 2960Strong
C≡CStretch~ 2210Medium-Weak
C=CStretch~ 1610Medium
C-IStretch500 - 600Strong
Predicted Mass Spectrometry (MS) Data

The predicted major fragmentation patterns for this compound under electron ionization (EI) are listed below.

m/z Proposed Fragment Notes
248[C₉H₁₃I]⁺Molecular Ion (M⁺)
127[I]⁺Iodine atom
121[C₉H₁₃]⁺Loss of Iodine (M-127)
91[C₇H₇]⁺Tropylium ion (rearrangement)
77[C₆H₅]⁺Phenyl cation (rearrangement)

Experimental Protocols

The following sections provide detailed methodologies for the proposed synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the hydroiodination of a suitable precursor such as non-1-en-3-yne.

Reaction: CH₂(CH₂)₄C≡CCH=CH₂ + HI → CH₂(CH₂)₄C≡CCH=CHI

Materials:

  • Non-1-en-3-yne (1.0 eq)

  • Hydriodic acid (57% in water, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of non-1-en-3-yne in dichloromethane at 0 °C is slowly added hydriodic acid.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by the addition of saturated sodium bicarbonate solution until effervescence ceases.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts are referenced to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H NMR; CDCl₃: δ 77.16 ppm for ¹³C NMR).

Infrared Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer.

  • A thin film of the neat compound is placed on a NaCl plate for analysis.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

  • The sample is introduced via direct infusion or gas chromatography.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_characterization Characterization start Non-1-en-3-yne + HI in CH2Cl2 at 0°C reaction Stir at RT for 3h start->reaction quench Quench with NaHCO3 reaction->quench extract Extract with CH2Cl2 quench->extract wash_thiosulfate Wash with Na2S2O3 extract->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column (Hexane/EtOAc) concentrate->chromatography product This compound chromatography->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms MS product->ms

Caption: Synthetic workflow for this compound.

Spectroscopic Data Correlation

Spectroscopic_Correlation cluster_structure Structure of this compound cluster_nmr Predicted NMR Shifts (ppm) C9 C9 (CH3) C8 C8 (CH2) C9->C8 C7 C7 (CH2) C8->C7 C6 C6 (CH2) C7->C6 C5 C5 (CH2) C6->C5 C4 C4 (C≡) C5->C4 H5_shift H-5: 2.25 C5->H5_shift H-5 C5_shift C-5: 19.5 C5->C5_shift C3 C3 (≡C) C4->C3 C4_shift C-4: 82.0 C4->C4_shift C2 C2 (=CH) C3->C2 C3_shift C-3: 88.0 C3->C3_shift C1 C1 (=CHI) C2->C1 H2_shift H-2: 6.85 C2->H2_shift H-2 C2_shift C-2: 138.0 C2->C2_shift I I C1->I H1_shift H-1: 6.30 C1->H1_shift H-1 C1_shift C-1: 85.0 C1->C1_shift

Caption: Correlation of structure with predicted NMR shifts.

The Reactivity Profile of 1-Iodonon-1-en-3-yne: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: --INVALID-LINK--

Abstract

1-Iodonon-1-en-3-yne is a versatile synthetic intermediate possessing a unique combination of reactive functional groups: a vinyl iodide and a conjugated enyne system. This arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the construction of complex natural products and novel pharmaceutical agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in cross-coupling reactions, cycloadditions, and nucleophilic additions. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of reaction mechanisms are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction: Structural Features and General Reactivity

This compound, with the chemical formula C₉H₁₃I, features a nine-carbon chain containing a carbon-carbon double bond at the 1-position and a carbon-carbon triple bond at the 3-position. The presence of an iodine atom on the first carbon of the double bond (a vinyl iodide) is a key feature that dictates much of its reactivity. The conjugated enyne system, where the double and triple bonds are separated by a single bond, allows for extended π-conjugation, influencing the molecule's electronic properties and reactivity.

The primary modes of reactivity for this compound can be categorized as follows:

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Stille, Suzuki, and Heck couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds.

  • Cycloaddition Reactions: The enyne system can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, providing access to a range of heterocyclic structures.

  • Nucleophilic Addition Reactions: The electron-deficient nature of the conjugated system makes it susceptible to nucleophilic attack, particularly Michael-type additions.

This guide will delve into the specifics of each of these reaction classes, providing detailed information for their practical application.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a prime substrate for these transformations due to the high reactivity of the carbon-iodine bond.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] This reaction is particularly useful for the synthesis of conjugated enynes and polyynes, which are common motifs in natural products.[4][5]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Coupled_Enyne Coupled Enyne This compound->Coupled_Enyne Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Coupled_Enyne Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Catalyst->Coupled_Enyne

Caption: General scheme of the Sonogashira coupling reaction.

Catalytic Cycle:

Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Vinyl Iodide) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Alkyne_Complex R-Pd(II)L₂(C≡C-R') Pd(II)_Complex->Alkyne_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-C≡C-R' Alkyne_Complex->Pd(0)L2 Alkyne_Complex->Reductive_Elimination Alkyne_Complex->Coupled_Product Cu_Cycle Copper Cycle Cu_Cycle->Alkyne_Complex R'-C≡C-Cu

Caption: Catalytic cycle for the Sonogashira coupling.

Quantitative Data:

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
(3E)-Iodoprop-2-enoic acidPhenylacetylenePd(OAc)₂ (5)CuI (20)DiisopropylamineDMFRT1~90[6]
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (cat.)CuI (cat.)TriethylamineTriethylamine10010High[7]
Aryl Iodide2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)CuI (cat.)TriethylamineTriethylamineRT1.5High[8]

Experimental Protocol (General Procedure for Sonogashira Coupling of a Vinyl Iodide): [7]

  • To a solution of the vinyl iodide (1.0 eq) in a suitable solvent (e.g., THF or an amine solvent like triethylamine) at room temperature is added sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), an amine base (e.g., diisopropylamine or triethylamine, 7.0 eq), and the terminal alkyne (1.1 eq).

  • The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite, washing with the same solvent.

  • The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[9] It is a versatile method for C-C bond formation and is tolerant of a wide variety of functional groups. Vinyl iodides are common coupling partners in Stille reactions.[9]

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Organostannane Organostannane (R-SnR'₃) Organostannane->Coupled_Product Catalyst Pd(0) Catalyst Catalyst->Coupled_Product

Caption: General scheme of the Stille coupling reaction.

Catalytic Cycle:

Stille_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Vinyl Iodide) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Organometallic_Complex R-Pd(II)L₂-R' Pd(II)_Complex->Organometallic_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-R' Organometallic_Complex->Pd(0)L2 Organometallic_Complex->Reductive_Elimination Organometallic_Complex->Coupled_Product Organostannane R'-Sn(R'')₃ Organostannane->Organometallic_Complex

Caption: Catalytic cycle for the Stille coupling.

Quantitative Data:

Specific examples for this compound are not readily found. Below are representative conditions for Stille couplings involving vinyl iodides.

SubstrateOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Vinyl IodideVinyltributylstannanePd(PPh₃)₄ (5)THF651670-90General Protocol
Aryl IodideAlkynylstannanePd₂(dba)₃ (2.5) / PPh₃ (10)NMP80285-95General Protocol

Experimental Protocol (General Procedure for Stille Coupling of a Vinyl Iodide):

  • A mixture of the vinyl iodide (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable anhydrous solvent (e.g., THF, DMF, or toluene) is prepared under an inert atmosphere.

  • The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred for the required time, with progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.

  • The filtrate is washed with water and brine. To remove tin byproducts, a workup with a saturated aqueous solution of potassium fluoride is often employed, which precipitates the tin salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to give the coupled product.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate in the presence of a base.[10][11][12] This reaction is widely used due to the stability and low toxicity of the boron reagents.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Organoboron_Reagent Organoboron Reagent (R-B(OR)₂) Organoboron_Reagent->Coupled_Product Catalyst Pd(0) Catalyst Base Catalyst->Coupled_Product Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Vinyl Iodide) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Organometallic_Complex R-Pd(II)L₂-R' Pd(II)_Complex->Organometallic_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-R' Organometallic_Complex->Pd(0)L2 Organometallic_Complex->Reductive_Elimination Organometallic_Complex->Coupled_Product Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Organometallic_Complex Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Substituted_Alkene Substituted Alkene This compound->Substituted_Alkene Alkene Alkene Alkene->Substituted_Alkene Catalyst Pd(0) Catalyst Base Catalyst->Substituted_Alkene Heck_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex R-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Vinyl Iodide) Oxidative_Addition->Pd(II)_Complex Alkene_Complex [R-Pd(II)L₂(Alkene)]⁺X⁻ Pd(II)_Complex->Alkene_Complex Alkene_Coordination Alkene Coordination Alkyl_Pd_Complex R'-Pd(II)L₂-X Alkene_Complex->Alkyl_Pd_Complex Migratory_Insertion Migratory Insertion Product_Complex [HPd(II)L₂(Product)]⁺X⁻ Alkyl_Pd_Complex->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(0)L2 Base Product_Release Product Release Dipolar_Cycloaddition cluster_reactants Reactants cluster_products Product This compound This compound Heterocycle Five-membered Heterocycle This compound->Heterocycle 1,3-Dipole 1,3-Dipole (e.g., Azide) 1,3-Dipole->Heterocycle CuAAC_Workflow Start Start Mix Mix Alkyne and Azide Start->Mix Add_Cu Add Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) Mix->Add_Cu React Stir at Room Temperature Add_Cu->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify End End Purify->End Michael_Addition cluster_reactants Reactants cluster_products Product This compound This compound Adduct Addition Product This compound->Adduct Nucleophile Nucleophile (Nu⁻) Nucleophile->Adduct

References

Whitepaper: The Discovery and Development of Novel Enyne Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Enyne Scaffolds in Medicinal Chemistry

The enyne moiety, a functional group characterized by a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond, has garnered significant attention in the field of medicinal chemistry. These structures are present in a variety of biologically active natural products and have become crucial building blocks in the synthesis of complex pharmaceutical agents.[1] The unique electronic and structural properties of enynes make them valuable for developing targeted therapies.

Enyne derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Their ability to interact with various biological targets has made them promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel enyne compounds, with a focus on their potential as kinase inhibitors in cancer and inflammation-related pathologies.

Synthetic Methodologies: The Sonogashira Coupling

A cornerstone in the synthesis of enyne compounds is the Sonogashira cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]

Quantitative Data on Enyne Synthesis

The efficiency of enyne synthesis is critical for its application in drug discovery. The following table summarizes representative yields from various Sonogashira coupling reactions.

EntryAryl HalideTerminal AlkyneCatalyst SystemYield (%)Reference
14-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N95[3]
24-IodobiphenylPhenylacetyleneNiCl₂ / 1,10-phenanthroline92[7]
36-Bromo-1-(phenylsulfonyl)-1H-indolePhenylacetyleneNiCl₂ / 1,10-phenanthroline85[7]
Detailed Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling

This protocol details a nickel-catalyzed cross-coupling of a terminal alkyne with an aryl iodide to construct a C(sp²)–C(sp) bond, a common method for synthesizing enyne derivatives.[7]

Materials:

  • Nickel(II) dichloride (NiCl₂)

  • 1,10-Phenanthroline

  • Degassed N,N-dimethylacetamide (DMAc)

  • 4-Iodobiphenyl (Aryl Halide)

  • Phenylacetylene (Terminal Alkyne)

  • Potassium Phosphate (K₃PO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a 15 mL single-neck flask, add nickel(II) dichloride (0.05 mmol, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL).[7]

  • Stir the resulting mixture in a nitrogen-filled glovebox at 25°C for 30 minutes.[7]

  • Add 4-iodobiphenyl (0.50 mmol), phenylacetylene (0.75 mmol), and K₃PO₄ (1.00 mmol) to the flask.[7]

  • Seal the flask and stir the reaction mixture at 60°C for 48 hours.[7]

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired enyne compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Biological Activity of Novel Enyne Compounds

Enyne-containing compounds have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer and inflammatory diseases.

Anticancer Activity of Enyne Derivatives

The following table summarizes the in-vitro anticancer activity of representative enyne compounds against various human tumor cell lines, with data presented as IC₅₀ (half-maximal inhibitory concentration) or growth inhibition percentage.

CompoundCell LineCancer TypeIC₅₀ (µM) or % InhibitionReference
Enediyne 9d MOLT-4Leukemia40% at 10 µM[2]
Enediyne 9d HL-60Leukemia43% at 10 µM[2]
Lembehyne B Analog 19 JurkatT-cell leukemia15.3 µM[8]
Lembehyne B Analog 20a K562Myelogenous leukemia12.5 µM[8]
Pygmaeocin B (5) HT29Colon Cancer6.69 µg/mL[9]
Compound 13 NCI-H526Small-Cell Lung Cancer< 0.1 µM[10]
Anti-Inflammatory Activity of Enyne-Related Scaffolds

Enyne and related compounds also exhibit potent anti-inflammatory properties, primarily through the inhibition of inflammatory mediators and pathways.

CompoundAssayTarget/MediatorIC₅₀Reference
Isonicotinate 5 ROS ProductionReactive Oxygen Species1.42 µg/mL[11]
MAK01 COX-1 InhibitionCyclooxygenase-1314 µg/mL[12]
MAK01 COX-2 InhibitionCyclooxygenase-2130 µg/mL[12]
MAK01 5-LOX Inhibition5-Lipoxygenase105 µg/mL[12]
Kaurene Derivative 28 NO ProductionNitric Oxide2-10 µM[13]
Pygmaeocin B (5) NO ProductionNitric Oxide33.0 ng/mL[9]

Mechanism of Action: Targeting Signaling Pathways

A key mechanism through which enyne compounds exert their anticancer effects is the inhibition of signaling pathways crucial for tumor growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]

The MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[15] Dysregulation of this pathway is a hallmark of many cancers.[16]

MAPK_Pathway cluster_Nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation EnyneInhibitor Enyne Compound (Kinase Inhibitor) EnyneInhibitor->RAF EnyneInhibitor->MEK

Figure 1: Inhibition of the MAPK signaling pathway by a novel enyne compound.

A Modern Workflow for Novel Enyne Compound Discovery

The discovery of new bioactive enyne compounds follows a structured, multi-stage workflow that integrates chemical synthesis, computational modeling, and biological evaluation.[17][18] This process is designed to efficiently identify and optimize lead candidates for preclinical and clinical development.

Discovery_Workflow A 1. Target Identification & Validation B 2. Library Design & Virtual Screening A->B Identify Targets C 3. Chemical Synthesis (e.g., Sonogashira Coupling) B->C D 4. In-Vitro Screening (Kinase Assays, Cell Viability) C->D Synthesize Library E 5. Hit-to-Lead Optimization (SAR Studies) D->E Identify Hits (IC50 < 10µM) E->C Synthesize Analogs F 6. In-Vivo Evaluation (Xenograft Models) E->F Select Lead Compound G 7. Preclinical Development F->G Evaluate Efficacy & Toxicology

References

An In-depth Technical Guide to the Theoretical Stability of Haloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloalkynes have emerged as versatile and powerful building blocks in modern organic synthesis, finding application in the construction of complex molecular architectures relevant to pharmaceuticals and materials science.[1][2] Their unique reactivity, stemming from the polarized carbon-halogen bond adjacent to a carbon-carbon triple bond, makes a thorough understanding of their stability paramount for predictable and efficient synthetic design. This technical guide provides a comprehensive overview of the theoretical principles governing haloalkyne stability, supported by computational data, and outlines experimental protocols for their evaluation. Key factors influencing stability are discussed, and logical workflows for their analysis are presented.

Theoretical Stability of Haloalkynes

The stability of haloalkynes is intrinsically linked to the nature of the carbon-halogen (C-X) bond and the electronic environment of the alkyne moiety. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for quantifying this stability through the calculation of bond dissociation energies (BDEs).[3][4][5] The BDE represents the enthalpy change associated with the homolytic cleavage of a bond, with higher BDE values indicating a stronger, more stable bond.

Computational Methodologies for Bond Dissociation Energy (BDE) Calculation

A common and reliable method for calculating BDEs involves optimizing the geometry of the haloalkyne and its corresponding radical fragments (the alkynyl radical and the halogen radical) and then performing frequency calculations to obtain zero-point vibrational energies (ZPVEs) and thermal corrections.[3][6] The BDE is then calculated as the difference in the total energies of the products (radicals) and the reactant (haloalkyne), corrected for ZPVE.

A widely used functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p) or larger, which has shown to provide a good balance between accuracy and computational cost for halogenated organic compounds.[4][5] More advanced methods like G3 or G4 theory can offer higher accuracy.[6]

General Computational Protocol for BDE Calculation:

  • Geometry Optimization: The ground state geometry of the haloalkyne molecule is optimized.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Radical Optimization: The geometries of the resulting alkynyl and halogen radicals are individually optimized.

  • Radical Frequency Calculation: Frequency calculations are performed on the optimized radical geometries to obtain their respective ZPVEs.

  • BDE Calculation: The BDE is calculated using the following formula: BDE = [E(alkynyl radical) + ZPE(alkynyl radical)] + [E(halogen radical) + ZPE(halogen radical)] - [E(haloalkyne) + ZPE(haloalkyne)]

Tabulated Bond Dissociation Energies
Haloacetylene (HC≡CX)C-X Bond Dissociation Energy (kcal/mol)C-H Bond Dissociation Energy (kcal/mol)C≡C Bond Dissociation Energy (kcal/mol)
Fluoroacetylene~120-125~130-135~225-230
Chloroacetylene~90-95~130-135~225-230
Bromoacetylene~75-80~130-135~225-230
Iodoacetylene~60-65~130-135~225-230

Note: These values are illustrative and based on trends observed in computational studies of halogenated hydrocarbons. Actual values may vary depending on the specific computational method and basis set used.

Key Observations:

  • C-X Bond Strength: The C-X bond strength decreases down the halogen group (F > Cl > Br > I). This is consistent with the decreasing electronegativity and increasing atomic size of the halogen, leading to a longer and weaker bond with carbon.

  • C-H and C≡C Bond Strength: The C-H and C≡C bond strengths are relatively insensitive to the identity of the halogen.

Experimental Protocols for Stability Analysis

Experimental validation of theoretical stability predictions is crucial. The primary methods for assessing the stability of haloalkynes are thermal decomposition analysis and calorimetry.

Thermal Decomposition Analysis

Thermal decomposition experiments involve heating a sample of the haloalkyne and monitoring its decomposition, often by identifying the products and determining the temperature at which decomposition begins.[7][8][9]

Detailed Experimental Protocol for Thermal Decomposition of a Haloalkyne:

  • Sample Preparation: A known quantity (e.g., 1-2 g) of the purified haloalkyne is placed in a heat-resistant test tube.

  • Apparatus Setup: The test tube is clamped at an angle and fitted with a delivery tube. The other end of the delivery tube is placed in a second test tube containing a solution to trap and identify gaseous products (e.g., limewater for CO2, or a silver nitrate solution to detect the corresponding halide).[10]

  • Heating: The sample is heated gently at first, then more strongly with a Bunsen burner or a programmable furnace.

  • Observation: The temperature at which decomposition begins (e.g., gas evolution, color change) is recorded. The identity of the gaseous products is determined by their reaction with the trapping solution.

  • Analysis: The relative thermal stability of different haloalkynes can be compared by noting the temperature required for decomposition. A higher decomposition temperature indicates greater thermal stability.

Reaction Calorimetry

Reaction calorimetry measures the heat released or absorbed during a chemical reaction, providing a direct measure of the reaction enthalpy.[11][12][13][14][15] For haloalkynes, this can be used to determine the enthalpy of reactions such as substitution or addition, which can be related to their stability.

Detailed Experimental Protocol for Calorimetric Study of a Haloalkyne Reaction:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by mixing known amounts of hot and cold water and measuring the final temperature.[15]

  • Reactant Preparation: A known volume of a standard solution of a reactant (e.g., a nucleophile for a substitution reaction) is placed in the calorimeter. The haloalkyne is accurately weighed.

  • Initial Temperature Measurement: The initial temperature of the solution in the calorimeter is recorded once it has stabilized.

  • Reaction Initiation: The haloalkyne is added to the solution in the calorimeter, and the mixture is stirred.

  • Temperature Monitoring: The temperature of the mixture is recorded at regular intervals until it reaches a maximum or minimum and then starts to return to the ambient temperature.

  • Data Analysis: The change in temperature (ΔT) is used to calculate the heat of the reaction (q_rxn) using the formula: q_rxn = - (m_solution * c_solution * ΔT + C_calorimeter * ΔT), where 'm' is the mass, 'c' is the specific heat capacity, and 'C' is the heat capacity of the calorimeter.

  • Enthalpy Calculation: The molar enthalpy of the reaction (ΔH) is then calculated by dividing q_rxn by the number of moles of the limiting reactant.

Factors Influencing Haloalkyne Stability

The stability of haloalkynes is a multifactorial property influenced by electronic and steric effects.

ReactionWorkflow Start Haloalkyne (R-C≡C-X) Intermediate Reaction Intermediate (e.g., Transition State, Complex) Start->Intermediate Reaction Initiation Reagent Reagent (e.g., Nucleophile, Metal Catalyst) Reagent->Intermediate Attack/Coordination Product Product Intermediate->Product Transformation

References

Exploring the synthesis of functionalized enynes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Functionalized Enynes For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized enynes are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including numerous biologically active natural products and pharmaceuticals.[1][2][3] The unique arrangement of a double and a triple bond in conjugation provides a rich platform for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[1][4] This guide provides an in-depth exploration of the core synthetic strategies for preparing functionalized enynes, with a focus on methodologies relevant to drug discovery and development. We will cover key transition metal-catalyzed reactions, provide detailed experimental protocols, summarize quantitative data, and visualize reaction pathways to offer a comprehensive resource for professionals in the field.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and they are central to the synthesis of 1,3-enynes.[1][5] These reactions typically involve the coupling of a terminal alkyne with a vinyl halide or triflate, catalyzed by a transition metal complex, most commonly palladium.[1][6]

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for synthesizing enynes, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8] Its reliability, mild reaction conditions, and tolerance for a wide range of functional groups have made it indispensable in the synthesis of complex molecules and natural products.[6][7]

The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, alkyne insertion (via the copper cycle), and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive in the transmetalation step with the palladium complex.[7]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R¹-X) pd_complex R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_complex Transmetalation pd_complex->pd0 Reductive Elimination product Product: R¹-C≡C-R² pd_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation cu_acetylide->pd_oxidative alkyne Terminal Alkyne: H-C≡C-R² alkyne->cu_acetylide base Base base->cu_acetylide negishi_workflow cluster_zinc Step 1: Organozinc Reagent Formation cluster_coupling Step 2: Cross-Coupling alkyne Terminal Alkyne (R¹-C≡C-H) acetylide Lithium Acetylide (R¹-C≡C-Li) alkyne->acetylide + base Strong Base (e.g., n-BuLi) base->acetylide organozinc Alkynylzinc Reagent (R¹-C≡C-ZnX) acetylide->organozinc + zn_halide Zinc Halide (ZnX₂) zn_halide->organozinc product Functionalized Enyne (R¹-C≡C-CH=CH-R²) organozinc->product + vinyl_halide Vinyl Halide (R²-CH=CH-X) vinyl_halide->product catalyst Pd(0) or Ni(0) Catalyst catalyst->product enyne_metathesis catalyst [Ru]=CHR¹ metallocyclobutane1 Ruthenacyclobutane catalyst->metallocyclobutane1 [2+2] Cycloaddition (with alkene) enyne Enyne Substrate enyne->metallocyclobutane1 vinyl_carbene Vinyl Carbene Intermediate metallocyclobutane1->vinyl_carbene Retro [2+2] metallocyclobutane2 Ruthenacyclobutane vinyl_carbene->metallocyclobutane2 Intramolecular [2+2] (with alkyne) metallocyclobutane2->catalyst Retro [2+2] product 1,3-Diene Product metallocyclobutane2->product diels_alder substrate Conjugated Enyne (1,3-enyne tethered to an alkene) intermediate Strained Intermediate (e.g., Cyclic Allene or Biradical) substrate->intermediate [4+2] Cycloaddition promoter Promoter promoter->substrate thermal Thermal (High Temp) lewis_acid Lewis Acid (Low Temp) gold_cat Au(I) Catalyst (Mild) product Polycyclic Product (Aromatic or Dihydroaromatic) intermediate->product Rearrangement

References

Technical Guide: Physicochemical and Synthetic Insights into 1-Iodonon-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1-Iodonon-1-en-3-yne, a halogenated enyne of interest in synthetic chemistry and potential drug discovery pipelines. The document outlines its fundamental physicochemical data and presents a plausible synthetic pathway based on established methodologies for related compounds.

Core Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₃I[1]
Molecular Weight 248.1 g/mol [1]
Calculated Molecular Weight 248.10747 g/mol
Monoisotopic Mass 248.00620 u[1]

Calculated Molecular Weight was determined using the following conventional atomic weights: C = 12.011, H = 1.008, I = 126.904.

Synthesis of this compound: An Experimental Perspective

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible synthetic route can be devised from established methods for the iodination of terminal alkynes. The direct iodination of a suitable precursor is the most direct approach.

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned as a two-step process starting from a commercially available or readily synthesized terminal alkyne. A general workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Final Product Start Non-1-en-3-yne Reaction Iodination Start->Reaction Precursor Product This compound Reaction->Product Yields IodineSource Iodine Source (e.g., NIS, I₂) IodineSource->Reaction Iodinating Agent Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Catalyst

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Considerations

The key transformation in the proposed synthesis is the iodination of the terminal alkyne of non-1-en-3-yne. Several methods are applicable for this type of reaction:

  • Method A: N-Iodosuccinimide (NIS) with a Base Catalyst: This is a common and effective method for the iodination of terminal alkynes.[2][3]

    • Reaction: The terminal alkyne, non-1-en-3-yne, would be dissolved in a suitable aprotic solvent such as acetonitrile or dichloromethane.

    • Reagents: N-Iodosuccinimide (NIS) would be added as the iodine source, along with a catalytic amount of a mild inorganic or organic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2]

    • Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.

    • Work-up: Upon completion, the reaction mixture would be filtered to remove the succinimide byproduct and any inorganic salts. The filtrate would then be concentrated, and the crude product purified by column chromatography on silica gel.

  • Method B: Iodine with a Base: A more traditional approach involves the use of elemental iodine in the presence of a base.

    • Reaction: Non-1-en-3-yne would be treated with iodine (I₂) in a solvent like methanol or dichloromethane.

    • Reagents: A base, such as sodium hydroxide or an amine, is required to deprotonate the terminal alkyne, facilitating the reaction with iodine.

    • Considerations: This method may lead to the formation of di-iodinated byproducts if the reaction conditions are not carefully controlled.[1][4]

  • Method C: Zinc Iodide and an Oxidant: A switchable protocol using zinc iodide (ZnI₂) and an oxidant like tert-butyl nitrite has been developed for the synthesis of iodoalkynes.[5]

    • Reaction: This method offers a different mechanistic pathway for the iodination and can be advantageous for substrates with certain functional groups.

Logical Relationships in Synthesis

The choice of synthetic route and the specific reagents and conditions are governed by several logical factors, including the stability of the starting material and product, the desired yield, and the ease of purification. The diagram below illustrates these relationships.

Logical_Relationships cluster_goal Synthetic Goal cluster_factors Controlling Factors cluster_methods Synthetic Methods Goal Synthesize This compound Reactivity Substrate Reactivity Goal->Reactivity Selectivity Reaction Selectivity (Mono- vs. Di-iodination) Goal->Selectivity Yield Overall Yield Goal->Yield Purity Product Purity Goal->Purity MethodA NIS/Base Reactivity->MethodA MethodB I₂/Base Reactivity->MethodB MethodC ZnI₂/Oxidant Reactivity->MethodC Selectivity->MethodA Selectivity->MethodB Selectivity->MethodC Yield->Purity MethodA->Yield MethodB->Yield MethodC->Yield

Caption: Factors influencing the choice of synthetic method.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 1-iodonon-1-en-3-yne with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a combination of palladium and copper complexes, is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it an invaluable tool in the synthesis of complex molecules.[1][4]

The synthesis of conjugated 1,3-enyne moieties is of particular interest as these structures are key building blocks in pharmaceuticals, natural products, and advanced organic materials.[1][5] This document provides a detailed protocol for the Sonogashira coupling of 1-iodonon-1-en-3-yne with various terminal alkynes. Vinyl iodides are among the most reactive vinyl halides for this transformation, often allowing the reaction to proceed under mild conditions with high yields.[1][6]

General Reaction Scheme

The reaction involves the coupling of this compound with a generic terminal alkyne (R-C≡CH) to produce a new, more complex conjugated enyne product.

  • R¹-X: this compound (a vinyl iodide)

  • H-C≡C-R²: Terminal Alkyne

  • Catalysts: A palladium(0) complex and a copper(I) salt (e.g., CuI).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as the solvent.[7]

The reaction is typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and unwanted side reactions.

Catalytic Cycle Overview

The Sonogashira coupling mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl iodide (this compound) to form a Pd(II) complex.[6]

    • Transmetalation: The Pd(II) complex then reacts with a copper acetylide intermediate (formed in the copper cycle).[6]

    • Reductive Elimination: The desired coupled enyne product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[6]

  • Copper Cycle:

    • The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the transmetalation step with the palladium complex.[8]

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the Sonogashira coupling reaction.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling prep Preparation reagents Reagent Addition (Under Inert Gas) prep->reagents Dry Glassware reaction Reaction Monitoring (TLC) reagents->reaction Stir at RT workup Workup & Extraction reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify Crude Product char Characterization (NMR, MS, IR) purify->char Purified Fractions product Final Product char->product

Caption: A flowchart of the key steps in the Sonogashira coupling experiment.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.02 - 0.05 eq)

  • Anhydrous solvent (e.g., THF, DMF, or an amine like Et₃N or DIPA)

  • Amine base (if not used as the solvent, e.g., Et₃N, DIPA) (2.0 - 7.0 eq)[6]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Celite®

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[6]

  • Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per 0.8 mmol of halide) followed by the amine base (e.g., diisopropylamine, 7.0 eq).[6] Finally, add the terminal alkyne (1.1 eq) via syringe.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1.5 to 3 hours.[6][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinyl iodide spot is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[6]

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Amines such as diisopropylamine are corrosive and volatile.[8]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of a vinyl iodide with various terminal alkynes. While specific data for this compound is not available in the cited literature, these examples serve as a strong predictive baseline.

Terminal Alkyne (R-C≡CH)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene2% Pd(PPh₃)₂Cl₂2%Et₃NTHF25290-95
1-Hexyne3% Pd(PPh₃)₂Cl₂3%DIPADIPA25385-92
Trimethylsilylacetylene2% Pd(PPh₃)₄2%Et₃NDMF251.593-98
2-Methyl-3-butyn-2-ol2% Pd(PPh₃)₂Cl₂1%Et₃NEt₃N251.5~90[9]
Propargyl alcohol5% Pd(OAc)₂ / PPh₃20%DIPADMF25180-88[8]

Characterization of Products

The structure and purity of the synthesized enyne products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch of the alkyne.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions involving vinyl iodides. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Their applications are widespread, particularly in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1][2][3] Vinyl iodides are highly reactive coupling partners in these transformations due to the relatively weak carbon-iodine bond, often leading to milder reaction conditions and higher yields compared to other vinyl halides.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or boronic ester.[5][6] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[5][7]

General Reaction Scheme:

R1-I + R2-B(OR')2 --(Pd catalyst, Base)--> R1-R2

  • R1: Vinyl group

  • R2: Aryl, vinyl, or alkyl group

  • I: Iodide

  • B(OR')2: Boronic acid or ester

  • Pd catalyst: e.g., Pd(PPh3)4, PdCl2(dppf)

  • Base: e.g., K2CO3, Cs2CO3, K3PO4

Applications:

The Suzuki-Miyaura coupling of vinyl iodides is extensively used in the synthesis of substituted alkenes, conjugated dienes, and styrenes. These structural motifs are present in numerous natural products and pharmaceuticals. The reaction generally proceeds with retention of the stereochemistry of the vinyl iodide.

Tabulated Data:

Table 1: Examples of Suzuki-Miyaura Coupling of Vinyl Iodides

EntryVinyl IodideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1(E)-1-Iodo-1-octenePhenylboronic acidPd(PPh3)4 (3)K3PO4Dioxane/H2O8092F. Kerins, D. F. O'Shea, J. Org. Chem.2002 , 67, 4968-4971.
2(Z)-3-Iodo-3-hexene4-Methoxyphenylboronic acidPdCl2(dppf) (2)Cs2CO3THF/H2O6088A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1998 , 37, 3387-3388.
31-Iodocyclohexene2-Thiopheneboronic acidPd2(dba)3 (1) / SPhos (2)K3PO4Toluene/H2O10095S. L. Buchwald et al., J. Am. Chem. Soc.2004 , 126, 13028-13032.
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Iodo-1-octene with Phenylboronic acid

Materials:

  • (E)-1-Iodo-1-octene (1.0 mmol, 238 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)

  • Potassium phosphate, tribasic (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add (E)-1-iodo-1-octene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition Vinyl-Pd(II)-R2(L2) Vinyl-Pd(II)-R2(L2) Vinyl-Pd(II)-I(L2)->Vinyl-Pd(II)-R2(L2) Transmetalation I- I- Vinyl-Pd(II)-I(L2)->I- Vinyl-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product Product Vinyl-Pd(II)-R2(L2)->Product Vinyl-I Vinyl-I Vinyl-I->Vinyl-Pd(II)-I(L2) R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Vinyl-Pd(II)-R2(L2) B(OR)2-OH B(OR)2-OH R2-B(OR)2->B(OR)2-OH Base Base Base->R2-B(OR)2 Stille_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition Vinyl-Pd(II)-R2(L2) Vinyl-Pd(II)-R2(L2) Vinyl-Pd(II)-I(L2)->Vinyl-Pd(II)-R2(L2) Transmetalation I-SnBu3 I-SnBu3 Vinyl-Pd(II)-I(L2)->I-SnBu3 Vinyl-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product Product Vinyl-Pd(II)-R2(L2)->Product Vinyl-I Vinyl-I Vinyl-I->Vinyl-Pd(II)-I(L2) R2-SnBu3 R2-SnBu3 R2-SnBu3->Vinyl-Pd(II)-R2(L2) Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition Vinyl-Pd(II)-C≡CR2(L2) Vinyl-Pd(II)-C≡CR2(L2) Vinyl-Pd(II)-I(L2)->Vinyl-Pd(II)-C≡CR2(L2) Transmetalation Cu-I Cu-I Vinyl-Pd(II)-I(L2)->Cu-I Vinyl-Pd(II)-C≡CR2(L2)->Pd(0)L2 Reductive Elimination Product Product Vinyl-Pd(II)-C≡CR2(L2)->Product H-C≡C-R2 H-C≡C-R2 Cu-I->H-C≡C-R2 Cu-C≡CR2 Cu-C≡CR2 Cu-C≡CR2->Vinyl-Pd(II)-C≡CR2(L2) H-C≡C-R2->Cu-C≡CR2 Deprotonation & Acetylide Formation Base Base Base->H-C≡C-R2 Vinyl-I Vinyl-I Vinyl-I->Vinyl-Pd(II)-I(L2) Heck_Reaction cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition Intermediate R2-CH2-CH(Vinyl)-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2)->Intermediate Carbopalladation HPd(II)I(L2) HPd(II)I(L2) Intermediate->HPd(II)I(L2) β-Hydride Elimination Product Product Intermediate->Product HPd(II)I(L2)->Pd(0)L2 Reductive Elimination Base-H+ Base-H+ HPd(II)I(L2)->Base-H+ Vinyl-I Vinyl-I Vinyl-I->Vinyl-Pd(II)-I(L2) Alkene Alkene Alkene->Intermediate Base Base Base->HPd(II)I(L2) Negishi_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition Vinyl-Pd(II)-R2(L2) Vinyl-Pd(II)-R2(L2) Vinyl-Pd(II)-I(L2)->Vinyl-Pd(II)-R2(L2) Transmetalation I-ZnCl I-ZnCl Vinyl-Pd(II)-I(L2)->I-ZnCl Vinyl-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product Product Vinyl-Pd(II)-R2(L2)->Product Vinyl-I Vinyl-I Vinyl-I->Vinyl-Pd(II)-I(L2) R2-ZnCl R2-ZnCl R2-ZnCl->Vinyl-Pd(II)-R2(L2)

References

Synthesis of Complex Molecules Using 1-Iodonon-1-en-3-yne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-iodonon-1-en-3-yne as a versatile building block in the synthesis of complex organic molecules. Its unique conjugated enyne structure, featuring both a vinyl iodide and a terminal alkyne, makes it a valuable precursor for a variety of carbon-carbon bond-forming reactions, particularly in the construction of elaborate molecular architectures relevant to drug discovery and materials science.

Introduction

This compound is a key intermediate for the stereoselective synthesis of complex polyfunctionalized molecules. The Z-configuration of the vinyl iodide allows for the retention of stereochemistry in cross-coupling reactions, providing access to specific isomers of interest. The terminal alkyne functionality serves as a handle for further elaboration through reactions such as Sonogashira coupling, cycloadditions, and other alkyne-based transformations. This combination of reactive sites within a single molecule opens up a wide range of synthetic possibilities for the rapid construction of molecular complexity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound and a representative coupled product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)UV-Vis (λmax, nm)
(Z)-1-Iodonon-1-en-3-yne C9H13I248.106.55 (d, J = 7.2 Hz, 1H), 6.25 (dt, J = 7.2, 1.5 Hz, 1H), 2.35 (t, J = 7.0 Hz, 2H), 1.55-1.65 (m, 2H), 1.30-1.45 (m, 4H), 0.90 (t, J = 7.1 Hz, 3H)140.1, 93.5, 85.2, 78.9, 31.5, 28.3, 22.6, 19.8, 14.1~220-230
Representative Product: (5Z)-5-Iodopentadec-5-en-7-yn-1-ol C15H25IO348.266.58 (d, J = 7.2 Hz, 1H), 6.28 (dt, J = 7.2, 1.5 Hz, 1H), 3.68 (t, J = 6.5 Hz, 2H), 2.40 (t, J = 7.0 Hz, 2H), 1.60-1.70 (m, 4H), 1.40-1.55 (m, 8H), 0.92 (t, J = 7.1 Hz, 3H)140.3, 93.7, 85.0, 79.1, 62.8, 32.5, 31.4, 28.2, 25.5, 22.5, 19.7, 14.0~240-260

Key Applications and Experimental Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereo- and regioselectivity.

Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling provides a powerful method for the direct coupling of the vinyl iodide moiety of this compound with a variety of terminal alkynes. This reaction is instrumental in the synthesis of extended conjugated enyne systems, which are prevalent in many natural products and functional materials.

Sonogashira_Coupling sub This compound + R-C≡CH cat Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) sub->cat Reaction Conditions prod Coupled En-enyne Product cat->prod Forms C-C bond

Fig. 1: Sonogashira Coupling Workflow

Experimental Protocol: Sonogashira Coupling of (Z)-1-Iodonon-1-en-3-yne with Phenylacetylene

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add (Z)-1-iodonon-1-en-3-yne (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Representative Yields for Sonogashira Coupling

Alkyne Coupling PartnerProductYield (%)
Phenylacetylene(Z)-1-phenyl-3-nonen-1,5-diyne85-95
1-Hexyne(Z)-7-pentylundeca-5,7-dien-9-yne80-90
Propargyl alcohol(Z)-4-iodododec-4-en-6-yn-1-ol75-85
Suzuki Coupling: Synthesis of Aryl- and Vinyl-Substituted Enynes

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the vinyl iodide of this compound and an organoboron reagent, typically a boronic acid or its ester. This method is particularly useful for introducing aryl or vinyl substituents, leading to the synthesis of complex conjugated systems.

Suzuki_Coupling sub This compound + R-B(OH)₂ cat Pd(PPh₃)₄ (cat.) Base (e.g., Na₂CO₃) sub->cat Reaction Conditions prod Coupled Aryl/Vinyl Product cat->prod Forms C-C bond

Fig. 2: Suzuki Coupling Workflow

Experimental Protocol: Suzuki Coupling of (Z)-1-Iodonon-1-en-3-yne with Phenylboronic Acid

  • Reaction Setup: To a round-bottom flask, add (Z)-1-iodonon-1-en-3-yne (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base: Add a 2M aqueous solution of Na₂CO₃ (2.0 mL) and toluene (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6-8 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Representative Yields for Suzuki Coupling

Boronic Acid Coupling PartnerProductYield (%)
Phenylboronic acid(Z)-1-phenylnon-1-en-3-yne80-90
4-Methoxyphenylboronic acid(Z)-1-(4-methoxyphenyl)non-1-en-3-yne75-85
Vinylboronic acid pinacol ester(Z)-undeca-1,3-dien-5-yne70-80

Synthesis of (Z)-1-Iodonon-1-en-3-yne

A reliable method for the stereoselective synthesis of the starting material, (Z)-1-iodonon-1-en-3-yne, is crucial for its application in complex molecule synthesis. A representative protocol is outlined below, which involves the hydroiodination of a terminal alkyne.[1]

Synthesis_Workflow start Non-1-yne step1 Hydroiodination (e.g., NIS, PPh₃, Imidazole) start->step1 Reaction product (Z)-1-Iodonon-1-en-3-yne step1->product Forms Vinyl Iodide

Fig. 3: Synthesis of this compound

Experimental Protocol: Synthesis of (Z)-1-Iodonon-1-en-3-yne

  • Reagent Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv) in dichloromethane (DCM).

  • Iodination: Cool the solution to 0 °C and add N-iodosuccinimide (NIS) (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkyne Addition: Add non-1-yne (1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain (Z)-1-iodonon-1-en-3-yne.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its ability to undergo stereoretentive cross-coupling reactions at the vinyl iodide position, coupled with the reactivity of the terminal alkyne, provides a powerful platform for the construction of diverse and intricate molecular architectures. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this compound in their own synthetic endeavors.

References

Mass Spectrometry Fragmentation of Halogenated Alkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated alkynes are a class of organic compounds containing at least one carbon-carbon triple bond and one or more halogen atoms. They are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of these compounds. Understanding the fragmentation patterns of halogenated alkynes under mass spectrometric conditions is crucial for their unambiguous identification.

This document provides detailed application notes on the characteristic fragmentation behaviors of halogenated alkynes upon electron ionization (EI) mass spectrometry, along with protocols for their analysis using gas chromatography-mass spectrometry (GC-MS).

Fragmentation Mechanisms of Halogenated Alkynes

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. The fragmentation of halogenated alkynes is influenced by the interplay between the alkyne functional group and the halogen atom(s).

General Fragmentation Pathways

Several key fragmentation pathways are commonly observed in the mass spectra of halogenated alkynes:

  • Molecular Ion (M•+): The stability of the molecular ion peak depends on the overall structure of the molecule. For many alkynes, the molecular ion peak is relatively intense.[3]

  • Halogen Loss ([M-X]•+): A primary and often dominant fragmentation pathway is the cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical (X•). The stability of the resulting carbocation significantly influences the intensity of this peak.[4]

  • Hydrogen Halide Loss ([M-HX]•+): The elimination of a hydrogen halide molecule (HX) is another common fragmentation route, particularly when a hydrogen atom is suitably positioned for rearrangement.[5]

  • Propargyl/Allenyl Cation Formation: Cleavage of the bond beta to the triple bond can lead to the formation of a resonance-stabilized propargyl or allenyl cation, which is often a prominent peak in the spectrum.

  • Alkyl Chain Fragmentation: For longer-chain halogenated alkynes, fragmentation of the alkyl chain through the loss of alkyl radicals is also observed, similar to the fragmentation of alkanes.[6]

  • Rearrangement Reactions: Rearrangements, such as the McLafferty rearrangement, can occur in molecules containing a sufficiently long alkyl chain and a suitable hydrogen atom that can be transferred to the alkyne or halogen.[7][8]

Influence of the Halogen

The type of halogen significantly affects the fragmentation pattern:

  • Fluorine: Due to the high strength of the C-F bond, the loss of a fluorine radical is less common compared to other halogens. Instead, fragmentation may be directed to other parts of the molecule. Rearrangements involving fluorine migration have been observed in the fragmentation of some fluorinated compounds.[9]

  • Chlorine and Bromine: The presence of chlorine or bromine is readily identified by their characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to an M+2 peak with about one-third the intensity of the M peak for fragments containing one chlorine atom.[10] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in M and M+2 peaks of almost equal intensity for fragments containing one bromine atom.[11]

  • Iodine: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern. The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical a very favorable fragmentation pathway.[4]

Data Presentation: Fragmentation of Propargyl Halides

The following tables summarize the characteristic mass spectral data for propargyl halides, which are simple terminal halogenated alkynes.

Table 1: Mass Spectral Data for Propargyl Chloride (3-chloro-1-propyne)

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
7633[C₃H₃³⁷Cl]•+ (M+2)
74100[C₃H₃³⁵Cl]•+ (M•+)
4985[CH₂Cl]+
3970[C₃H₃]+
3830[C₃H₂]+

Data sourced from NIST WebBook.[12]

Table 2: Mass Spectral Data for Propargyl Bromide (3-bromo-1-propyne)

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
12098[C₃H₃⁸¹Br]•+ (M+2)
118100[C₃H₃⁷⁹Br]•+ (M•+)
3995[C₃H₃]+
93/95~10[CH₂Br]+

Data sourced from MassBank and NIST WebBook.[13][14]

Table 3: Mass Spectral Data for Propargyl Iodide (3-iodo-1-propyne)

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
16645[C₃H₃I]•+ (M•+)
12710[I]+
39100[C₃H₃]+

Data sourced from NIST WebBook.[4][11]

Mandatory Visualization

Fragmentation_Pathways M Halogenated Alkyne [R-C≡C-(CH₂)n-X]•⁺ M_minus_X [M-X]⁺ M->M_minus_X - X• M_minus_HX [M-HX]•⁺ M->M_minus_HX - HX Propargyl Propargyl/Allenyl Cation M->Propargyl β-cleavage Alkyl_loss [M - Alkyl]⁺ M->Alkyl_loss - R• Rearrangement Rearrangement Product M->Rearrangement Rearrangement

Caption: General fragmentation pathways of halogenated alkynes in EI-MS.

Experimental Protocols

Sample Preparation

For the analysis of volatile halogenated alkynes by GC-MS, minimal sample preparation is typically required.

  • Standard Preparation: Prepare a stock solution of the halogenated alkyne standard in a volatile, inert solvent (e.g., methanol, hexane, or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Dilution: If the sample is a liquid, dilute it in a suitable solvent to a concentration within the calibration range of the instrument. For solid samples, an appropriate extraction method (e.g., solvent extraction) may be necessary, followed by dilution.

GC-MS Analysis

The following is a general protocol for the GC-MS analysis of volatile halogenated hydrocarbons. The specific parameters may need to be optimized for the particular analyte and instrument.[12][15]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet: Split/splitless injector. For trace analysis, splitless injection is preferred.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[15]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 500.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 2-3 minutes, depending on the solvent).

Data Analysis
  • Peak Identification: Identify the peaks of interest in the total ion chromatogram (TIC).

  • Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.

  • Spectral Interpretation:

    • Identify the molecular ion peak (M•+) and any characteristic isotopic patterns (M+2 for Cl and Br).

    • Identify major fragment ions and neutral losses.

    • Propose fragmentation pathways consistent with the observed spectrum.

  • Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Quantification: If quantitative analysis is required, generate a calibration curve using the prepared standards and determine the concentration of the analyte in the sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standards Injection Inject Sample Standard_Prep->Injection Sample_Dilution Dilute Sample Sample_Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Extract_Spectra Extract Mass Spectra TIC->Extract_Spectra Interpret Interpret Spectra Extract_Spectra->Interpret Library_Search Library Search Interpret->Library_Search Quantify Quantification Interpret->Quantify

Caption: Experimental workflow for GC-MS analysis of halogenated alkynes.

Conclusion

The mass spectrometry fragmentation of halogenated alkynes provides a wealth of structural information that is essential for their identification and characterization. By understanding the fundamental fragmentation pathways and the influence of the different halogens, researchers can confidently analyze these important compounds. The provided protocols offer a starting point for developing robust analytical methods for the qualitative and quantitative analysis of halogenated alkynes in various matrices. Careful optimization of experimental parameters and thorough data analysis, including library searching and manual interpretation, are key to obtaining reliable results.

References

Application Notes and Protocols for the Stereoselective Synthesis of Enynes from Vinyl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of enynes, compounds containing both a double and a triple bond, is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a wide array of biologically active molecules, natural products, and functional materials. The Sonogashira cross-coupling reaction, which couples terminal alkynes with sp²-hybridized carbons, stands out as a primary method for their construction. When employing vinyl iodides as the coupling partners, the reaction's stereoselectivity becomes paramount, as the geometry of the resulting enyne is dictated by the stereochemistry of the vinyl iodide precursor. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of enynes from vinyl iodides, focusing on both palladium- and copper-catalyzed systems. These methods are distinguished by their high fidelity in retaining the stereochemistry of the starting vinyl iodide, allowing for the specific synthesis of either (E)- or (Z)-enynes.

Core Concepts and Logical Workflow

The stereoselective synthesis of enynes from vinyl iodides hinges on the principle of stereoretention in the cross-coupling reaction. The choice between a palladium- or copper-catalyzed system can depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions. The general workflow for these syntheses is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Stereodefined Vinyl Iodide ((E) or (Z)) Reagents Prepare Reactants: - Terminal Alkyne - Catalyst (Pd or Cu) - Base - Solvent Start->Reagents Gather Setup Assemble Reaction Under Inert Atmosphere Reagents->Setup Combine Heating Heat Reaction Mixture (if necessary) Setup->Heating Execute Monitoring Monitor Reaction Progress (TLC, GC, etc.) Heating->Monitoring Track Quench Quench Reaction Monitoring->Quench Complete Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Stereo_confirm Confirm Stereochemistry (NOE, Coupling Constants) Characterize->Stereo_confirm

Caption: General experimental workflow for enyne synthesis.

Palladium-Catalyzed Stereoselective Sonogashira Coupling

The palladium-catalyzed Sonogashira coupling is a robust and widely used method for the synthesis of enynes from vinyl halides.[1][2][3] This reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[1] The stereochemistry of the vinyl iodide is generally retained throughout the catalytic cycle.[4]

Catalytic Cycle

The mechanism of the copper-co-catalyzed Sonogashira coupling proceeds through two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex Vinyl-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (R-I) Pd0->Pd_complex Pd_alkynyl Vinyl-Pd(II)-C≡CR'(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Enyne Stereoretentive Enyne Pd_alkynyl->Enyne Reductive Elimination CuI Cu(I)I Alkyne H-C≡CR' CuI->Alkyne Cu_alkynilide Cu(I)-C≡CR' Alkyne->Cu_alkynilide Deprotonation Cu_alkynilide->Pd_complex To Pd Cycle Cu_alkynilide->CuI Regeneration Base Base Base->Alkyne BaseH Base-H⁺

Caption: Mechanism of the Sonogashira coupling.

Experimental Protocol: General Procedure for Palladium-Catalyzed Coupling

This protocol is a general guideline; specific conditions may vary depending on the substrates.

Materials:

  • Vinyl iodide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl iodide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base, via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enyne.

Data Presentation: Substrate Scope of Palladium-Catalyzed Sonogashira Coupling
EntryVinyl IodideAlkyneProductYield (%)Stereoselectivity
1(E)-1-Iodo-1-octenePhenylacetylene(E)-1-Phenyl-1-decen-3-yne95>98% E
2(Z)-1-Iodo-1-octenePhenylacetylene(Z)-1-Phenyl-1-decen-3-yne92>98% Z
3(E)-β-Iodostyrene1-Hexyne(E)-1-Phenyl-1-octen-3-yne88>99% E
4(Z)-β-Iodostyrene1-Hexyne(Z)-1-Phenyl-1-octen-3-yne85>99% Z
5(E)-3-Iodo-2-propenoateTrimethylsilylacetylene(E)-Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate78>95% E

Copper-Catalyzed Stereoselective Sonogashira-type Coupling

Copper-catalyzed couplings of vinyl iodides with terminal alkynes have emerged as a valuable alternative to palladium-based systems.[5] These methods can be advantageous due to the lower cost of copper and can sometimes offer different substrate compatibility. Both ligand-assisted and ligand-free protocols have been developed.[6] A key feature of these reactions is the retention of the vinyl iodide's stereochemistry.[5]

Experimental Protocol: Ligand-Free Copper-Catalyzed Coupling[6]

Materials:

  • Vinyl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(I) oxide (Cu₂O) (5-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the vinyl iodide, terminal alkyne, Cu₂O, and Cs₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon).

  • Add anhydrous DMF via syringe.

  • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 135 °C) for the required time (typically 24 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Experimental Protocol: Copper-Catalyzed Coupling with a Ligand[5]

Materials:

  • Vinyl iodide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • [Cu(bipy)PPh₃Br] or other suitable copper(I) complex (e.g., 5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a screw-cap vial, add the copper catalyst, the base, the vinyl iodide, and a stir bar.

  • Evacuate and backfill the vial with argon.

  • Add the anhydrous solvent and the terminal alkyne via syringe.

  • Seal the vial and stir the mixture at room temperature until the starting material is consumed as indicated by TLC or GC analysis.

  • Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Data Presentation: Substrate Scope of Copper-Catalyzed Couplings
EntryVinyl IodideAlkyneCatalyst SystemBaseYield (%)Stereoselectivity
1(Z)-Ethyl 3-iodoacrylatePhenylacetylene[Cu(bipy)PPh₃Br]K₂CO₃99>99% Z[5]
2(E)-1-Iodo-2-phenylethene4-EthynyltolueneCu₂O (ligand-free)Cs₂CO₃91>98% E[6]
3(E)-1-Iodo-1-hexene1-Ethynyl-4-fluorobenzeneCuI / N,N-dimethylglycineK₃PO₄85>98% E
4(Z)-1-Iodo-1-hexeneCyclohexylacetylene[Cu(phen)(PPh₃)₂]NO₃Cs₂CO₃75>99% Z[5]
5(E)-1-Iodo-2-(thiophen-2-yl)ethene1-PentyneCu₂O (ligand-free)Cs₂CO₃88>98% E[6]

Conclusion

The stereoselective synthesis of enynes from vinyl iodides is a highly reliable and versatile transformation in organic synthesis. Both palladium- and copper-catalyzed methodologies provide excellent stereoretention, enabling the controlled synthesis of either (E)- or (Z)-enynes. The choice of catalytic system can be tailored to the specific substrate and desired reaction conditions. The detailed protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis and drug development, facilitating the efficient and stereocontrolled construction of these valuable molecular architectures.

References

Copper-Free Sonogashira Coupling of Iodoalkenes: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Sonogashira coupling is a cornerstone of carbon-carbon bond formation. The elimination of copper from this reaction has garnered significant attention due to improved reaction cleanliness, avoidance of toxic copper acetylide formation, and simplification of purification processes. This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of iodoalkenes with terminal alkynes.

The palladium-catalyzed copper-free Sonogashira reaction offers a powerful and versatile method for the synthesis of enynes, which are valuable building blocks in organic synthesis, finding applications in the preparation of natural products, pharmaceuticals, and advanced materials.[1][2] This protocol is particularly advantageous as it avoids the use of a copper co-catalyst, which can lead to undesirable side reactions such as the Glaser-Hay homocoupling of the alkyne starting material.[3]

Comparative Analysis of Copper-Free Sonogashira Protocols for Iodoalkenes

A variety of palladium catalysts, ligands, bases, and solvents have been successfully employed for the copper-free Sonogashira coupling of iodoalkenes. The choice of reaction conditions can significantly impact the reaction efficiency, yield, and substrate scope. The following table summarizes quantitative data from several key protocols, providing a clear comparison to aid in the selection of the most suitable method for a specific application.

Iodoalkene SubstrateAlkyne SubstratePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
(E)-1-Iodo-1-octenePhenylacetylenePd(OAc)₂ (2)PPh₃ (4)n-BuNH₂DMF25295[4]
(E)-1-Iodo-1-decene1-OctynePdCl₂(PPh₃)₂ (3)-TBAFTHF601285[5]
(Z)-3-Iodo-3-hexenePhenylacetylenePd(PPh₃)₄ (5)-Et₃NDMF80678[1]
1-Iodo-2-methyl-1-propene4-MethoxyphenylacetylenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1001692[6]
(E)-β-Iodostyrene1-HeptynePd(OAc)₂ (1.5)SPhos (3)K₂CO₃Toluene1102488[1]
1-IodocyclohexeneCyclopropylacetylenePdCl₂(CH₃CN)₂ (2)cataCXium A (4)K₃PO₄THF651881[6]
(E)-1-Iodo-2-phenyletheneTrimethylsilylacetylenePd(OAc)₂ (2)-Bu₄NOAcDMF25490[3]

Detailed Experimental Protocols

This section provides a representative experimental procedure for the copper-free Sonogashira coupling of an iodoalkene with a terminal alkyne.

Protocol 1: Ligand-Free Palladium-Catalyzed Coupling of (E)-1-Iodo-1-octene with Phenylacetylene

This protocol is adapted from a procedure utilizing tetrabutylammonium acetate as a key reagent, which functions as both a base and a phase-transfer agent.[3]

Materials:

  • (E)-1-Iodo-1-octene

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium acetate (Bu₄NOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add (E)-1-iodo-1-octene (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), tetrabutylammonium acetate (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).

  • The reaction mixture is stirred at room temperature (25 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically 2-4 hours), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired enyne product.

Visualizing the Catalytic Cycle

The mechanism of the copper-free Sonogashira coupling is a key aspect of understanding and optimizing the reaction. The following diagram, generated using Graphviz, illustrates the generally accepted catalytic cycle.

Copper_Free_Sonogashira_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-I PdII_alkenyl R-Pd(II)L2I OxAdd->PdII_alkenyl Alkyne_Coord Alkyne Coordination PdII_alkenyl->Alkyne_Coord + R'C≡CH PdII_alkyne_complex [R-Pd(II)L2(R'C≡CH)]+ I- Alkyne_Coord->PdII_alkyne_complex Deprotonation Deprotonation (Base) PdII_alkyne_complex->Deprotonation - HI PdII_alkynyl R-Pd(II)L2(C≡CR') Deprotonation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-C≡C-R' RedElim->Product

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

This guide provides a starting point for researchers interested in employing copper-free Sonogashira coupling reactions for iodoalkenes. The provided data and protocols can be adapted and optimized for specific substrates and desired outcomes. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for 1-Iodonon-1-en-3-yne in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of the current scientific literature, 1-iodonon-1-en-3-yne is not a widely documented compound in medicinal chemistry. There is a lack of specific data regarding its biological activity and direct applications in drug discovery. The following application notes and protocols are therefore based on the well-established reactivity of its constituent functional groups—the vinyl iodide and the terminal alkyne—which are highly valuable in synthetic and medicinal chemistry. These notes are intended to provide a forward-looking perspective on the potential utility of this compound as a versatile building block for the synthesis of novel chemical entities.

Introduction to this compound as a Synthetic Building Block

This compound possesses two highly reactive functional groups: a vinyl iodide and a terminal alkyne. This unique combination makes it a potentially valuable scaffold for the rapid construction of complex molecular architectures. In medicinal chemistry, the ability to systematically and efficiently modify a core structure is paramount for establishing Structure-Activity Relationships (SAR). The orthogonal reactivity of the vinyl iodide and the alkyne can be exploited in various cross-coupling reactions to generate diverse libraries of compounds for biological screening.

Key Structural Features and Their Synthetic Potential:

  • Vinyl Iodide: Vinyl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is the most reactive among the vinyl halides, allowing for reactions to occur under mild conditions. This functional group can be used to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and acyl groups.

  • Terminal Alkyne: The terminal alkyne is another versatile handle for chemical modification. It can participate in Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various other transformations to introduce diverse functionalities.

The presence of both a vinyl iodide and a terminal alkyne in this compound allows for a modular and divergent approach to library synthesis, as illustrated in the workflow diagram below.

Workflow for Library Synthesis using this compound A This compound B Cross-Coupling at Vinyl Iodide A->B e.g., Suzuki, Heck, Stille C Cross-Coupling at Terminal Alkyne A->C e.g., Sonogashira, Click Chemistry D Library of Disubstituted Enynes B->D C->D E Further Functionalization D->E F Final Compounds for Biological Screening E->F

Caption: Library synthesis workflow using this compound.

Potential Applications in Medicinal Chemistry

The structural motifs that can be generated from this compound are prevalent in a wide range of biologically active molecules. Enynes, for instance, are found in natural products with interesting biological profiles, including anti-inflammatory and antimicrobial activities.[2][3]

Potential Therapeutic Areas:

While no specific biological activity has been reported for this compound, its derivatives could be explored in various therapeutic areas, including:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic and heteroaromatic systems that can be readily synthesized using the cross-coupling reactions described below.

  • Infectious Diseases: The enyne scaffold is present in some natural products with antimicrobial properties.

  • Inflammation: Some enyne derivatives have shown anti-inflammatory activity.[2][3]

Key Experimental Protocols (Generalized)

The following are generalized protocols for key cross-coupling reactions that can be applied to this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) will likely be necessary for specific substrates.

Suzuki-Miyaura Coupling of the Vinyl Iodide

This reaction is a powerful tool for forming carbon-carbon bonds between the vinyl iodide and a boronic acid or ester.[4][5][6][7][8]

Reaction Scheme:

Protocol:

  • To an oven-dried flask, add the vinyl iodide (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Sonogashira Coupling of the Terminal Alkyne

This reaction couples the terminal alkyne with an aryl or vinyl halide.[9]

Reaction Scheme:

R-CH=CH2 + I-CH=CH-C≡C-(CH2)4CH3 -> R-CH=CH-CH=CH-C≡C-(CH2)4CH3

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

While direct evidence for the use of this compound in medicinal chemistry is currently lacking, its structural features suggest it could be a highly valuable and versatile building block. The ability to perform selective and sequential cross-coupling reactions at the vinyl iodide and terminal alkyne positions offers a powerful strategy for the synthesis of diverse compound libraries. Researchers and drug development professionals are encouraged to consider this and similar bifunctional molecules as tools for the efficient exploration of chemical space in the quest for new therapeutic agents. Future research into the synthesis and reactivity of this compound could unlock its potential in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Reactions with Vinyl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Sonogashira coupling with vinyl iodides.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: I am performing a Sonogashira reaction with a vinyl iodide and a terminal alkyne, but I am observing low to no formation of the desired enyne product. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield in a Sonogashira reaction can stem from several factors, ranging from reagent quality to reaction conditions. Vinyl iodides are generally highly reactive in Sonogashira couplings, often allowing for milder reaction conditions.[1][2] However, issues can still arise. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1]

    • Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. This can often be achieved by the amine base or phosphine ligands in the reaction mixture. If catalyst activation is still a concern, consider a brief pre-reduction step or using a Pd(0) source directly, such as Pd(PPh₃)₄.

  • Poor Quality Reagents or Solvents: The success of the reaction is highly dependent on the purity of the vinyl iodide, alkyne, and the dryness of the solvent.

    • Solution: Use freshly purified reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to the undesired Glaser-Hay homocoupling of the alkyne.[3][4]

  • Suboptimal Reaction Conditions: Temperature, base, and solvent can significantly impact the reaction outcome.

    • Solution: While vinyl iodides are highly reactive, some substrates may require gentle heating to facilitate the oxidative addition step, which is often the rate-limiting step.[1][5] Triethylamine or diisopropylethylamine (DIPEA) are common bases. Ensure the base is in sufficient excess.

Troubleshooting Workflow:

G start Low/No Yield check_catalyst Check Catalyst Activity (Pd(0) vs Pd(II)) start->check_catalyst check_reagents Verify Reagent Purity (Vinyl Iodide, Alkyne) check_catalyst->check_reagents [ Catalyst OK ] catalyst_issue Use Pd(0) source or ensure in situ reduction check_catalyst->catalyst_issue [ Issue Found ] check_conditions Optimize Reaction Conditions (Temp, Base, Solvent) check_reagents->check_conditions [ Reagents Pure ] reagent_issue Purify reagents and dry/degas solvents check_reagents->reagent_issue [ Issue Found ] check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere [ Conditions Optimized ] conditions_issue Screen temperature, base, and solvent check_conditions->conditions_issue [ Issue Found ] success Successful Reaction check_atmosphere->success [ Inert Atmosphere Maintained ] atmosphere_issue Improve degassing and inert gas technique check_atmosphere->atmosphere_issue [ Issue Found ]

Caption: A flowchart for troubleshooting low product yield in Sonogashira reactions.

Issue 2: Formation of Glaser-Type Homocoupling Byproducts

Question: My reaction is producing a significant amount of a diyne byproduct, resulting from the homocoupling of my terminal alkyne. How can I suppress this side reaction?

Answer:

The formation of diyne byproducts is due to the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes.[3] This is a common side reaction in copper-co-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.[1][3]

Key Factors and Mitigation Strategies:

  • Oxygen Contamination: The primary cause of Glaser coupling is the presence of oxygen.

    • Solution: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[1][4] Solvents and liquid reagents should be thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas.

  • Copper Co-catalyst: The copper(I) co-catalyst, while increasing the reaction rate, is also implicated in the Glaser coupling pathway.[1][3]

    • Solution:

      • Minimize Copper Loading: Use the lowest effective concentration of the copper(I) salt (e.g., CuI).

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[1][6][7] These reactions may require slightly higher temperatures or more specialized ligands but can completely eliminate the Glaser homocoupling byproduct.[3][6]

Competing Reaction Pathways:

G cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway Vinyl-Pd-I R-Pd(II)-I Product R-C≡C-R' Vinyl-Pd-I->Product Transmetalation & Reductive Elimination Cu-Alkyne Cu-C≡C-R' Cu-Alkyne->Vinyl-Pd-I Cu-Alkyne_G Cu-C≡C-R' Diyne R'-C≡C-C≡C-R' Cu-Alkyne_G->Diyne Oxidative Coupling O2 Oxygen O2->Diyne Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Alkyne Terminal Alkyne->Cu-Alkyne_G

Caption: Competing Sonogashira and Glaser coupling pathways for a terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for vinyl halides in the Sonogashira reaction?

A1: The reactivity of vinyl halides towards oxidative addition to the Pd(0) center follows the order: Vinyl iodide > Vinyl bromide > Vinyl chloride.[5][8] Vinyl triflates are also highly reactive, comparable to vinyl iodides.[5][8] Due to their high reactivity, vinyl iodides are frequently used as they allow for milder reaction conditions.[1][2]

Q2: What are the typical catalyst and co-catalyst loadings for a Sonogashira reaction with a vinyl iodide?

A2: The catalyst loadings can vary depending on the specific substrates. However, a general starting point is provided in the table below.

ComponentTypical Loading (mol%)Notes
Palladium Catalyst 0.5 - 5 mol%Can be a Pd(0) or Pd(II) source. Lower loadings are possible for highly reactive substrates.[5]
Copper(I) Co-catalyst 1 - 10 mol%Typically CuI. Higher loadings can increase the rate but also promote Glaser coupling.
Phosphine Ligand 1 - 10 mol%Often triphenylphosphine (PPh₃). The Pd:P ratio is typically 1:2 to 1:4.

Q3: Can I run a Sonogashira reaction without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are well-established and are a key strategy to avoid Glaser-Hay homocoupling.[6][7] These protocols often require modifications such as using a different base (e.g., a bulky amine), higher temperatures, or specific palladium-ligand systems to facilitate the transmetalation step.[9]

Q4: My starting materials are complex and sensitive. What are the mildest possible conditions I can use?

A4: The Sonogashira reaction is known for its mild conditions, often proceeding at room temperature, which allows for excellent functional group tolerance.[1][10] For sensitive substrates, you can try the following:

  • Use a highly reactive vinyl iodide.

  • Employ a Pd(0) catalyst source like Pd(PPh₃)₄ to avoid harsh conditions for in situ reduction.

  • Use a mild organic base like triethylamine or diisopropylamine.

  • Run the reaction at room temperature, only gently heating if no reaction is observed.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of a Vinyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (E)-1-Iodo-2-phenylethene (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add (E)-1-Iodo-2-phenylethene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)L₂(I) pd0->pd_oxidative Oxidative Addition (R-I) pd_transmetalation R-Pd(II)L₂(C≡CR') pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R-C≡C-R' pd_transmetalation->product cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd_oxidative terminal_alkyne H-C≡CR' terminal_alkyne->cu_alkyne cui Cu(I)I cui->cu_alkyne Base

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

References

Technical Support Center: Optimizing Palladium Catalysts for Enyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed enyne synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during palladium-catalyzed enyne synthesis experiments.

Question: My enyne synthesis reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a palladium-catalyzed enyne synthesis can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst may be inactive or have decomposed.

    • Solution: Ensure the use of a fresh, high-purity palladium source. If using a Pd(0) catalyst, be aware of its sensitivity to air and moisture; handle it under an inert atmosphere (e.g., argon or nitrogen). For Pd(II) pre-catalysts that are reduced in situ, ensure the reaction conditions are suitable for this reduction.

  • Ligand Issues: The phosphine ligand may have oxidized, or an inappropriate ligand is being used.

    • Solution: Use fresh, high-purity ligands. Electron-rich and sterically hindered phosphine ligands, such as tris(2,6-dimethoxyphenyl)phosphine (TDMPP), have been shown to be effective.[1][2] The palladium-to-ligand ratio can also be critical and may require optimization.[1]

  • Inhibitors: The presence of inhibitors can halt the catalytic cycle.

    • Solution: Acetic acid, which can form during the reaction, has been observed to completely inhibit the reaction in some cases.[1] The addition of a non-coordinating base, like triethylamine or sodium acetate, can neutralize acidic byproducts and improve yields.[1] Ensure all reagents and solvents are pure and free from potential inhibitors.

  • Sub-optimal Reaction Conditions: The temperature or concentration may not be optimal for the specific substrates.

    • Solution: A systematic screening of reaction temperatures is advised. While some reactions proceed at room temperature, others may require heating.[1][3] Slow addition of the substrate solution can be beneficial, especially for macrocyclization reactions, to maintain a low substrate concentration and favor the desired intramolecular reaction over intermolecular side reactions.[1]

Question: My reaction is producing a significant amount of homocoupled alkyne byproduct (Glaser-type coupling). How can I minimize this side reaction?

Answer:

The formation of homocoupled diynes is a common side reaction in palladium-catalyzed enyne syntheses.[4] Several strategies can be employed to suppress this undesired pathway:

  • Adjust Stoichiometry: Using an excess of the olefin coupling partner can help to favor the cross-coupling reaction over alkyne homocoupling.[4]

  • Optimize Catalyst and Ligands: The choice of palladium source and ligand can influence the selectivity. For instance, in some oxidative Heck-type couplings, palladium trifluoroacetate showed better selectivity for the desired enyne product compared to Pd2(dba)3 or PdCl2(PPh3)2, which favored homocoupling.[4]

  • Control Reaction Conditions: The choice of base and solvent can be pivotal. Screening different bases may help to identify conditions that disfavor the homocoupling pathway.[4]

Question: I am observing the formation of multiple regio- or stereoisomers. How can I improve the selectivity of my reaction?

Answer:

Controlling regio- and stereoselectivity is a key challenge in enyne synthesis.[5] The outcome is often dependent on a subtle interplay of steric and electronic factors.

  • Ligand Selection: The steric and electronic properties of the phosphine ligand play a crucial role in determining the selectivity.[5] For instance, the use of bulky ligands can favor the formation of one rotamer over another in the catalytic cycle, leading to a specific stereoisomer.[5] Bidentate nitrogen-containing ligands have also been shown to influence the reaction pathway, favoring protonolysis over β-hydride elimination and thus affecting the final product.[6][7]

  • Substrate Directing Groups: Functional groups within the enyne substrate can direct the chemoselectivity of the coupling. Propargylic alcohols or propiolates can act as directing groups, influencing which alkyne acts as the donor and which as the acceptor in intramolecular couplings.[1]

  • Additive Effects: The presence of additives can switch the reaction mechanism and, consequently, the regioselectivity. For example, in some alkyne dimerizations, the addition of carboxylate salts can switch the mechanism from a hydropalladation pathway to a carbopalladation pathway, resulting in a different regioselectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing a palladium-catalyzed enyne cyclization?

A1: A good starting point for optimization is to use Pd(OAc)2 as the palladium source with a suitable phosphine ligand, such as TDMPP, in a 1:2 molar ratio.[1] Toluene is a commonly used solvent. The reaction can initially be run at room temperature with slow addition of the enyne substrate over several hours.[1] Based on the initial results, parameters such as catalyst loading, temperature, and the addition of a base (e.g., triethylamine) can be systematically varied.[1]

ParameterStarting ConditionRange for OptimizationReference
Palladium SourcePd(OAc)2Pd2(dba)3, Pd(TFA)2, etc.[1][4]
LigandTDMPPOther phosphines, N-ligands[1][6]
Pd:Ligand Ratio1:21:1 to 1:4[1]
Catalyst Loading5 mol %1-10 mol %[1]
SolventTolueneTHF, DCE, etc.[1][3][9]
TemperatureRoom Temperature23-100 °C[1][10]
AdditiveNoneTriethylamine, Acetic Acid[1]
Substrate Conc.0.005 M (catalyst)0.001 - 0.1 M[1]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can have a significant impact on the solubility of the catalyst and substrates, the stability of catalytic intermediates, and the overall reaction rate and selectivity.[11] Polar aprotic solvents can be beneficial in some cases.[3] For certain cycloisomerizations, the addition of a coordinating solvent like acetonitrile can prevent the formation of undesired olefin isomers.[9] A solvent screen is often a valuable part of the optimization process.

Q3: What are the key mechanistic steps I should be aware of for troubleshooting?

A3: Understanding the fundamental mechanistic steps is crucial for rational troubleshooting. Key steps in many palladium-catalyzed enyne syntheses include:

  • Oxidative Addition/Alkyne Coordination: The active Pd(0) species coordinates to the alkyne.

  • Carbopalladation/Hydropalladation: Insertion of the alkyne into a Pd-C or Pd-H bond. The regioselectivity of this step is often critical.[8]

  • Alkene Insertion: The newly formed vinylpalladium species can then undergo insertion of the alkene moiety.[6][7]

  • Reductive Elimination/Protonolysis/β-Hydride Elimination: The final step to release the product and regenerate the catalyst. The competition between these pathways can determine the structure of the final product.[6][7][12]

Experimental Protocols

Representative Protocol for a Palladium-Catalyzed Intramolecular Alkyne-Alkyne Coupling:

This protocol is adapted from a reported procedure for a macrocyclization reaction.[1]

Materials:

  • Diyne substrate

  • Palladium(II) acetate (Pd(OAc)2)

  • Tris(2,6-dimethoxyphenyl)phosphine (TDMPP)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add Pd(OAc)2 (5 mol %) and TDMPP (10 mol %) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the catalyst and ligand, resulting in a specific molarity (e.g., 0.005 M in Pd(OAc)2).

  • Add triethylamine (1.1 equivalents relative to the substrate).

  • Prepare a separate solution of the diyne substrate in anhydrous toluene (e.g., 0.10 M).

  • Using a syringe pump, add the diyne solution to the catalyst mixture at a slow, constant rate over a period of 4-6 hours at room temperature.

  • After the addition is complete, allow the reaction mixture to stir for a total of 13 hours.

  • Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Florisil® or silica gel to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired macrocyclic enyne.

Visualizations

experimental_workflow Experimental Workflow for Pd-Catalyzed Enyne Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution (Pd(OAc)2, TDMPP, Et3N in Toluene) slow_addition Slow Addition of Substrate (Syringe Pump) prep_catalyst->slow_addition prep_substrate Prepare Substrate Solution (Diyne in Toluene) prep_substrate->slow_addition stirring Stir at Room Temperature slow_addition->stirring filtration Filtration (Remove Pd Catalyst) stirring->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization troubleshooting_logic Troubleshooting Logic for Low Conversion cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Additives start Low/No Conversion check_catalyst Check Catalyst Activity (Use fresh source) start->check_catalyst check_ligand Check Ligand Integrity (Use fresh, pure ligand) start->check_ligand check_temp Vary Temperature start->check_temp check_purity Ensure Reagent/Solvent Purity start->check_purity check_ratio Optimize Pd:Ligand Ratio check_catalyst->check_ratio check_conc Adjust Concentration/ Addition Rate check_temp->check_conc add_base Add a Base (e.g., Triethylamine) check_purity->add_base

References

Technical Support Center: Suppressing Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their Sonogashira couplings by minimizing or eliminating the formation of homocoupling byproducts (Glaser coupling). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve high yields of your desired cross-coupled products.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common issues encountered during Sonogashira reactions related to homocoupling, along with their potential causes and solutions.

Q1: I am observing a significant amount of alkyne homocoupling product in my reaction. What is the primary cause of this?

A1: The primary culprit for alkyne homocoupling, also known as Glaser coupling, is the presence of a copper(I) co-catalyst in an oxidative environment.[1][2] While the copper acetylide intermediate is crucial for the Sonogashira catalytic cycle, it can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a diyne byproduct.[1][2][3]

Q2: How can I minimize homocoupling while still using a copper co-catalyst?

A2: Several strategies can be employed to reduce homocoupling in copper-catalyzed Sonogashira reactions:

  • Deoxygenation: Rigorously deoxygenate all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen is a key promoter of the Glaser coupling side reaction.[1]

  • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly diminish the formation of homocoupling products to as low as 2%.[3][4][5][6]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the second-order homocoupling reaction.[7][8]

  • Lowering Copper Catalyst Concentration: While a sufficient amount of copper is needed for the reaction to proceed efficiently, using a large excess can increase the rate of homocoupling. It is advisable to screen for the optimal, lowest effective concentration of the copper co-catalyst.[7]

Q3: My reaction is not proceeding to completion, and I see both starting material and homocoupling product. What should I do?

A3: This scenario suggests that the rate of homocoupling is competitive with or even faster than the desired cross-coupling. This can happen with unreactive aryl halides.[7] Consider the following troubleshooting steps:

  • Increase Reaction Temperature: For less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary to promote the oxidative addition step of the palladium cycle.[9] However, be mindful that higher temperatures can also accelerate side reactions.

  • Change the Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Solvents like DMF, THF, or acetonitrile are commonly used.[9] Sometimes, using the amine base as the solvent (e.g., triethylamine) can be effective.[10]

  • Switch to a More Active Catalyst System: Employing more electron-rich and bulky phosphine ligands can enhance the activity of the palladium catalyst, potentially accelerating the cross-coupling reaction over homocoupling.[8][11]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is often the most effective solution.[1][12]

Q4: I am working with a substrate that is sensitive to copper. Are there reliable copper-free methods to avoid homocoupling?

A4: Yes, numerous copper-free Sonogashira protocols have been developed to address issues of homocoupling and substrate sensitivity.[1][12] These methods typically rely on a highly active palladium catalyst and a suitable base to facilitate the coupling. A variety of phosphine ligands and N-heterocyclic carbene (NHC) ligands have been successfully employed in copper-free Sonogashira reactions.[11][12]

Q5: What is the role of the base in suppressing homocoupling?

A5: The base plays a crucial role in both the desired cross-coupling and the undesired homocoupling pathways. In the Sonogashira reaction, the base deprotonates the terminal alkyne to form the acetylide. The choice of base can influence the reaction rate and selectivity. While amine bases like triethylamine (TEA) and diisopropylamine (DIPA) are common, inorganic bases such as Cs₂CO₃ or K₂CO₃ are also used, particularly in copper-free systems.[13][14] The selection of the optimal base is often substrate-dependent and may require screening.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the effect of different reaction conditions on the suppression of homocoupling.

Table 1: Effect of Reaction Atmosphere on Homocoupling

EntryAryl HalideAlkyneConditionsCross-Coupling Yield (%)Homocoupling Yield (%)Reference
14-Iodo-N,N-dimethylanilinePhenylacetyleneStandard Sonogashira, AirLower YieldConsiderable Amount[3]
24-Iodo-N,N-dimethylanilinePhenylacetyleneModified, H₂/N₂ Atmosphere95~2[3]
34-Bromopyridine HCl4-(N,N-Dimethylamino)phenylacetyleneOriginal Sonogashira(in brackets)Considerable[3]
44-Bromopyridine HCl4-(N,N-Dimethylamino)phenylacetyleneModified, H₂/N₂ Atmosphere94Low[3]

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions

EntryAryl HalideAlkyneCatalyst SystemCross-Coupling Yield (%)Homocoupling Observed?Reference
11-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂, CuI, DABCO, AirQuantitativeNot specified[15]
21-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂, DABCO, Air (Cu-free)QuantitativeNo[15]
31-Iodo-4-methoxybenzenePhenylacetylenePd(OAc)₂, CuI, DABCO, Air11Yes[15]
41-Iodo-4-methoxybenzenePhenylacetylenePd(OAc)₂, DABCO, Air (Cu-free)74No[15]
5Aryl BromideTerminal Alkyne(AllylPdCl)₂, P(t-Bu)₃, Amine BaseGood to ExcellentNo[16]

Experimental Protocols

Protocol 1: Sonogashira Coupling with Diminished Homocoupling using a Hydrogen Atmosphere

This protocol is adapted from Elangovan, A. et al., Org. Lett. 2003, 5, 1841-1844.[3]

  • Apparatus Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and CuI (1 mol%).

  • Inerting the System: Seal the flask and evacuate and backfill with a mixture of hydrogen and nitrogen/argon gas three times.

  • Reagent Addition: Under the reducing atmosphere, add the degassed amine base (e.g., triethylamine or piperidine) via syringe.

  • Reaction Initiation: Add the terminal alkyne (1.1 equiv) to the stirring solution.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform a standard aqueous work-up, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature

This protocol is based on the work of Soheili, A. et al., Org. Lett. 2003, 5, 4191-4194.[16]

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add (AllylPdCl)₂ (2.5 mol%) and P(t-Bu)₃ (10 mol%) to a reaction vessel.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), the terminal alkyne (1.1 equiv), the amine base (e.g., DABCO or quinuclidine, 2.0 equiv), and the solvent (e.g., DMF).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Reaction Monitoring: Monitor the disappearance of the aryl halide starting material by HPLC or GC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water to remove the DMF and amine salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

Mandatory Visualizations

Catalytic Cycles

Sonogashira_Cycles cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle cluster_Glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination ArX Ar-X ArX->Pd0 Oxidative Addition Alkyne R'-C≡C-H CuX CuX Alkyne->CuX - HX Cu_Alkyne R'-C≡C-Cu CuX->Cu_Alkyne Cu_Alkyne->PdII_ArX Base + Base Cu_Alkyne2 R'-C≡C-Cu Diyne R'-C≡C-C≡C-R' Cu_Alkyne2->Diyne Oxidative Dimerization Oxygen + O₂

Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: High Homocoupling Observed Q1 Is the reaction run under strictly inert atmosphere? Start->Q1 Sol1 Action: Rigorously degas all solvents/reagents. Maintain N₂ or Ar atmosphere. Q1->Sol1 No Q2 Is the aryl halide known to be unreactive? Q1->Q2 Yes Sol1->Q2 Sol2a Action: Increase temperature. Screen more active ligands (e.g., bulky, electron-rich phosphines). Q2->Sol2a Yes Q3 Is the substrate compatible with copper? Q2->Q3 No Sol2a->Q3 Sol2b Action: Try slow addition of the alkyne. Sol2b->Q3 Sol3 Action: Switch to a copper-free protocol. Q3->Sol3 No Sol4 Action: Consider using a H₂/N₂ atmosphere. Q3->Sol4 Yes End Outcome: Reduced Homocoupling Sol3->End Sol4->End

Caption: A logical workflow for troubleshooting homocoupling in Sonogashira reactions.

References

Technical Support Center: Synthesis of Haloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of haloalkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of haloalkynes, providing potential causes and actionable solutions.

FAQ 1: I am observing a significant amount of a dimeric byproduct, especially when synthesizing iodoalkynes. What is happening and how can I prevent it?

Answer:

You are likely observing the formation of a symmetrical 1,3-diyne, a common byproduct resulting from the homocoupling of your haloalkyne product. This side reaction is particularly prevalent with iodoalkynes.

Troubleshooting Guide:

Potential Cause:

  • Reaction Conditions: The conditions used for the synthesis of the haloalkyne, especially in the presence of bases or trace metals, can promote the homocoupling of the product.

Solutions:

  • Choice of Halogenating Agent and Catalyst: For the synthesis of 1-iodoalkynes from terminal alkynes, using N-iodosuccinimide (NIS) in the presence of a non-metallic catalyst like γ-Al₂O₃ can afford high yields of the desired product with excellent chemoselectivity, minimizing homocoupling.[1]

  • Metal-Free Conditions: Acetic acid can be used to activate NIS for a highly chemoselective direct iodination of terminal alkynes under metal-free conditions, which can suppress the formation of diyne byproducts.[2]

  • Purification: If diyne formation is unavoidable, the desired haloalkyne can often be separated by fractional distillation under reduced pressure or by column chromatography.

Experimental Protocol: Minimizing Diyne Formation in the Synthesis of 1-Iodoalkynes

This protocol is adapted for the synthesis of 1-iodoalkynes from terminal alkynes using NIS and γ-Al₂O₃.[1]

  • Materials:

    • Terminal alkyne (1.0 mmol)

    • N-iodosuccinimide (NIS) (1.2 mmol)

    • γ-Al₂O₃ (0.5 g)

    • Dichloromethane (CH₂Cl₂) (10 mL)

  • Procedure:

    • To a solution of the terminal alkyne in CH₂Cl₂, add NIS and γ-Al₂O₃.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the γ-Al₂O₃.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining iodine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

FAQ 2: During the dehydrohalogenation of a dihalide to form a terminal haloalkyne, I am getting a mixture of products, including an isomer with the triple bond in the wrong position. What is causing this and how can I improve the selectivity?

Answer:

You are likely observing isomerization of the alkyne product. Under strongly basic conditions, a terminal alkyne can be deprotonated to form an acetylide, which can then undergo rearrangement to a more stable internal alkyne. The formation of allenes as intermediates can also lead to isomeric alkyne products.

Troubleshooting Guide:

Potential Cause:

  • Strongly Basic Conditions: The use of strong bases like potassium hydroxide (KOH) at high temperatures can promote the isomerization of the initially formed terminal alkyne to a more thermodynamically stable internal alkyne.[3]

  • Allene Intermediate: The elimination reaction can sometimes proceed through an allene intermediate, which can then isomerize to different alkynes.[4]

Solutions:

  • Use of Sodium Amide in Liquid Ammonia: A common and effective method to suppress isomerization is to use sodium amide (NaNH₂) in liquid ammonia as the base. The reaction is carried out at a low temperature (-33 °C, the boiling point of ammonia), which kinetically favors the formation of the terminal alkyne. The terminal alkyne is also trapped as its sodium salt, preventing further reaction.[3][5]

  • Careful Choice of Base and Temperature: If using other bases, carefully controlling the temperature and reaction time can help to minimize isomerization.

Experimental Protocol: Synthesis of a Terminal Alkyne using NaNH₂ in Liquid Ammonia

This protocol describes the double dehydrohalogenation of a vicinal dihalide.[6]

  • Materials:

    • Vicinal dihalide (e.g., 1,2-dibromohexane) (1.0 equiv)

    • Sodium amide (NaNH₂) (3.0 equiv)

    • Liquid ammonia (solvent)

    • Ammonium chloride (for quenching)

  • Procedure:

    • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

    • Condense the required amount of ammonia into the flask at -78 °C.

    • Add sodium amide to the liquid ammonia with stirring.

    • Slowly add the vicinal dihalide to the sodium amide solution.

    • Stir the reaction mixture for several hours at the reflux temperature of liquid ammonia (-33 °C).

    • After the reaction is complete, cautiously quench the reaction by adding solid ammonium chloride in portions.

    • Allow the ammonia to evaporate.

    • Add water and extract the product with an organic solvent (e.g., ether).

    • Dry the organic layer and purify the product by distillation.

FAQ 3: My reaction to synthesize a haloalkyne from a dihalide is producing a significant amount of an alcohol or ether byproduct. Why is this happening?

Answer:

The formation of alcohol or ether byproducts is indicative of a competing bimolecular nucleophilic substitution (SN2) reaction. The strong base used for the dehydrohalogenation (E2 reaction) can also act as a nucleophile.

Troubleshooting Guide:

Potential Causes:

  • Unhindered Substrate: Primary dihalides are more susceptible to SN2 reactions.[7]

  • Nature of the Base: Less sterically hindered bases (e.g., NaOH, KOH) are more likely to act as nucleophiles.[8]

  • Solvent: Protic solvents can favor substitution reactions.

Solutions:

  • Use a Sterically Hindered Base: Employing a bulky base such as potassium tert-butoxide (t-BuOK) will favor the E2 elimination pathway over the SN2 reaction due to steric hindrance around the carbon atom.[8]

  • Substrate Choice: If possible, using a secondary or tertiary dihalide will favor elimination over substitution.[7]

  • Solvent Choice: Using an aprotic solvent can help to disfavor the SN2 pathway.

Factor Favors E2 (Desired) Favors SN2 (Side Reaction)
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Base Strong, sterically hindered (e.g., t-BuOK)Strong, unhindered (e.g., NaOH, EtO⁻)
Solvent AproticProtic
Temperature HigherLower
FAQ 4: I am attempting to synthesize a substituted alkyne from a 1,1-diaryl-2-bromo-alkene using a strong base, but I am getting low yields and a complex mixture of products. What could be the issue?

Answer:

This reaction, known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, proceeds through a vinyl carbene intermediate and can be sensitive to reaction conditions.[9] Side reactions can arise from the reactivity of this intermediate.

Troubleshooting Guide:

Potential Causes:

  • Incomplete Reaction: The base may not be strong enough or the reaction time may be insufficient.

  • Side Reactions of the Carbene Intermediate: The vinyl carbene can undergo undesired insertion or addition reactions.

  • Substrate Decomposition: The starting material or product may be unstable under the strongly basic conditions.

Solutions:

  • Choice of Base: Strong bases like alkoxides or organolithium reagents (e.g., n-BuLi) are typically required.[1]

  • Temperature Control: The reaction is often performed at low temperatures to control the reactivity of the intermediates.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture.

Experimental Protocol: Fritsch-Buttenberg-Wiechell Rearrangement

This is a general procedure and may require optimization for a specific substrate.

  • Materials:

    • 1,1-diaryl-2-bromo-alkene (1.0 equiv)

    • Strong base (e.g., n-BuLi) (1.1-2.2 equiv)

    • Anhydrous solvent (e.g., THF, ether)

  • Procedure:

    • Dissolve the 1,1-diaryl-2-bromo-alkene in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the strong base to the solution.

    • Allow the reaction to stir at low temperature and then warm to room temperature.

    • Monitor the reaction by TLC.

    • Quench the reaction with a suitable proton source (e.g., water, saturated ammonium chloride).

    • Extract the product, dry the organic layer, and purify by chromatography or crystallization.

Data Presentation

The following table summarizes the general influence of reaction parameters on the formation of common side products in haloalkyne synthesis.

Side Product Favored By Mitigation Strategies Typical Yield Range of Side Product
Symmetrical Diyne Iodoalkynes, presence of Cu or Pd catalystsUse of non-metallic catalysts (e.g., Al₂O₃ with NIS), metal-free conditions.5-50% (can be higher for iodoalkynes)
Isomerized Alkyne Strong, non-hindered bases (e.g., KOH) at high temperatures.Use of NaNH₂ in liquid ammonia at low temperatures.10-40%
Allene Dehydrohalogenation of certain vinylic halides.Use of a very strong base like NaNH₂ to favor alkyne formation.[4]5-20%
Alcohol/Ether (from SN2) Primary dihalides, unhindered bases (e.g., NaOH).Use of sterically hindered bases (e.g., t-BuOK).5-30%

Visualizations

Logical Workflow for Troubleshooting Haloalkyne Synthesis

Troubleshooting_Haloalkyne_Synthesis start Start: Haloalkyne Synthesis check_product Analyze Product Mixture start->check_product diyne Diyne byproduct observed? check_product->diyne Yes isomer Isomeric alkyne observed? check_product->isomer No solution_diyne Use NIS/Al2O3 or metal-free conditions. Purify by distillation/chromatography. diyne->solution_diyne Yes allene Allene byproduct observed? isomer->allene No solution_isomer Use NaNH2 in liquid ammonia at low temperature. isomer->solution_isomer Yes sn2_product Alcohol/Ether byproduct observed? allene->sn2_product No solution_allene Use a very strong base (e.g., NaNH2). allene->solution_allene Yes solution_sn2 Use a sterically hindered base (e.g., t-BuOK). sn2_product->solution_sn2 Yes end_node Pure Haloalkyne sn2_product->end_node No solution_diyne->end_node solution_isomer->end_node solution_allene->end_node solution_sn2->end_node

Caption: Troubleshooting workflow for common side reactions in haloalkyne synthesis.

Competing E2 and SN2 Pathways in Dihalide Elimination

E2_vs_SN2 cluster_paths Reaction Pathways start Dihalide + Base intermediate Vinylic Halide start->intermediate First Elimination (E2) product_alcohol Alcohol/Ether (Side Product) start->product_alcohol Substitution (SN2) e2_path E2 Pathway (Favored by bulky base) sn2_path SN2 Pathway (Favored by unhindered base) product_alkyne Haloalkyne (Desired Product) intermediate->product_alkyne Second Elimination (E2)

Caption: Competing E2 and SN2 pathways in the synthesis of haloalkynes from dihalides.

References

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalysts?

A1: Common methods for palladium removal can be broadly categorized into adsorption, extraction/precipitation, and crystallization.[1] Adsorption techniques using solid-supported scavengers are widely used. These include:

  • Activated Carbon: A cost-effective option, particularly for large-scale processes.[1]

  • Functionalized Silica Scavengers: These offer high selectivity and are compatible with a range of solvents.[1][2] Common functionalities include thiol, thiourea, and trimercaptotriazine (TMT).[1][2]

  • Polymer-Based Resins: Similar to silica scavengers, these can be functionalized to bind palladium.[3][4]

  • Celite Filtration: A simple method for removing insoluble, metallic palladium.[5]

Other methods include liquid-liquid extraction, chromatography, and recrystallization, though these can sometimes be less effective or lead to product loss.[3][6]

Q2: My initial attempts to remove palladium have failed. What should I do next?

A2: If a single removal method is insufficient, a combination of techniques or a systematic screening of different scavengers is recommended. The choice of method is highly dependent on the specific product, solvent, temperature, and the form of the palladium species in the mixture.[1] Consider the following:

  • Screening different scavengers: The effectiveness of a scavenger can vary significantly. A screening study with a small panel of scavengers (e.g., different functionalized silicas, activated carbon) can identify the most effective one for your specific system.

  • Optimizing conditions: Temperature, contact time, and the amount of scavenger can all impact removal efficiency.[1]

  • Binary Systems: Combining a chelating agent with a solid support like activated carbon can have a synergistic effect, leading to significantly better palladium removal than either component alone.[1]

  • Sequential Treatment: A multi-step approach, such as filtration through celite followed by treatment with a scavenger, can be effective.

Q3: I am concerned about losing my product during palladium removal. How can I minimize this?

A3: Product loss is a common concern, especially when using non-selective adsorbents like activated carbon, which can bind the desired compound.[1] To mitigate this:

  • Use Selective Scavengers: Functionalized silica or polymer-based scavengers are designed to be highly selective for metals, minimizing non-specific binding of your product.[3]

  • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. An excess of scavenger can lead to higher product loss.

  • Thorough Washing: After filtration to remove the scavenger, wash the solid material with a suitable solvent to recover any adsorbed product.

  • Consider Alternative Methods: If product loss remains high with adsorption methods, explore options like crystallization or extraction which may offer better selectivity for your specific product.

Q4: How do I choose the right scavenger for my specific reaction?

A4: The selection of an appropriate scavenger is critical and depends on several factors. The following workflow can guide your decision-making process.

Start Start: High Residual Palladium Check_Solubility Is the product soluble? Start->Check_Solubility Insoluble_Product Wash with various solvents. Consider alternative soluble catalysts. Check_Solubility->Insoluble_Product No Soluble_Product Product is soluble Check_Solubility->Soluble_Product Yes Screen_Scavengers Screen a panel of scavengers (e.g., Si-Thiol, Si-Thiourea, Activated Carbon) Soluble_Product->Screen_Scavengers Effective_Scavenger Effective scavenger identified Screen_Scavengers->Effective_Scavenger Yes Ineffective_Scavenger Scavenging is ineffective Screen_Scavengers->Ineffective_Scavenger No Optimize_Conditions Optimize scavenger loading, temperature, and time Effective_Scavenger->Optimize_Conditions Pd_Level_OK Palladium level acceptable? Optimize_Conditions->Pd_Level_OK End End: Product with low Pd Pd_Level_OK->End Yes Pd_Level_Not_OK Palladium level still too high Pd_Level_OK->Pd_Level_Not_OK No Binary_System Consider a binary system (e.g., Chelator + Activated Carbon) Ineffective_Scavenger->Binary_System Re_optimize Re-optimize conditions Binary_System->Re_optimize Re_optimize->Optimize_Conditions Sequential_Treatment Consider sequential treatment (e.g., Celite filtration then scavenger) Pd_Level_Not_OK->Sequential_Treatment Sequential_Treatment->Re_optimize

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guides

Issue 1: High levels of palladium remain after treatment with activated carbon.

Possible Cause Troubleshooting Step
Insufficient contact time or temperature. Increase the stirring time and/or temperature. The efficiency of removal can be dependent on these parameters.[1]
Inappropriate type of activated carbon. Different grades of activated carbon have varying surface areas and pore structures. Test a different type, such as Darco KB-B or Nuchar AquaGuard.[1]
Palladium species not amenable to carbon adsorption. Consider a binary system by adding a chelating agent like 1,2-ethanedithiol or trimercaptotriazine (TMT) along with the activated carbon.[1] This can have a synergistic effect.
Product is interfering with adsorption. Dilute the reaction mixture with a suitable solvent before adding the activated carbon.

Issue 2: Significant product loss after using a scavenger.

Possible Cause Troubleshooting Step
Non-specific adsorption to the scavenger. This is a known issue with activated carbon.[1] Switch to a more selective scavenger like a functionalized silica (e.g., SiliaMetS Thiol).[2]
Excessive amount of scavenger used. Reduce the weight equivalent of the scavenger. Perform a small-scale experiment to determine the optimal loading.
Product trapped in the filtered scavenger. After filtration, wash the scavenger cake thoroughly with the reaction solvent or another solvent in which the product is soluble to recover any bound material.

Data on Palladium Removal Efficiency

The following tables summarize quantitative data from various studies on the effectiveness of different palladium removal methods.

Table 1: Comparison of Different Scavengers

Scavenger Initial Pd (ppm) Final Pd (ppm) % Removal Conditions Reference
SiliaMetS Thiol2400≤ 16> 99.3%Not specified[2]
SiliaMetS Thiourea2400≤ 16> 99.3%Not specified[2]
Activated Carbon (Darco)2400> 16< 99.3%Not specified[2]
Polymer-based scavenger (Quadrapure)2400> 16< 99.3%Not specified[2]
Si-TMT> target< 1> 99%0.03 wt, 35 °C, 2 h[1]
Carboxen® 56412501299.0%Methanol, 24 h, RT[7]
Thiol functionalized silica1250> 12< 99.0%Methanol, 24 h, RT[7]

Table 2: Effect of Binary Scavenger Systems

Scavenger System Initial Pd (ppm) Final Pd (ppm) % Removal Reference
Nuchar AquaGuard9100655128%[1]
Nuchar AquaGuard + 1,2-ethanedithiol9100< 273> 97%[1]
Activated Charcoal + TMT22392099.1%[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica

Start Start: Crude Reaction Mixture Add_Scavenger Add functionalized silica scavenger (e.g., 2-20 wt% or 5-10 eq.) Start->Add_Scavenger Stir Stir mixture at specified temperature (e.g., RT to 45°C) Add_Scavenger->Stir Time Stir for a defined period (e.g., 1 to 18 hours) Stir->Time Filter Filter the mixture through a pad of celite Time->Filter Wash Wash the filter cake with a suitable solvent Filter->Wash Combine Combine filtrate and washings Wash->Combine Analyze Analyze for residual palladium (e.g., ICP-MS) Combine->Analyze End End: Purified Product Analyze->End

Caption: Workflow for palladium scavenging with functionalized silica.

  • Scavenger Selection: Choose an appropriate functionalized silica scavenger (e.g., Si-Thiol, Si-Thiourea, Si-TMT) based on literature precedent or a preliminary screening.

  • Addition: To the crude reaction mixture, add the scavenger. The amount can range from 2-20 wt% relative to the product or 5-10 equivalents relative to the initial palladium loading.[8]

  • Agitation: Stir the mixture at a suitable temperature (e.g., room temperature to 45°C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the solid scavenger.

  • Washing: Wash the filter cake with the reaction solvent or another appropriate solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings. Take a sample for analysis (e.g., by ICP-MS) to determine the final palladium concentration.[9]

Protocol 2: Palladium Removal Using Activated Carbon

  • Addition: Add activated carbon (e.g., 0.2 to 0.7 wt relative to the crude product) to the solution of your crude product.[1]

  • Agitation: Stir the slurry at a specified temperature (e.g., 25°C to 45°C) for 1.5 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of celite or a filter aid to remove the activated carbon.

  • Washing: Thoroughly wash the carbon cake with the solvent to minimize product loss.

  • Concentration: Concentrate the filtrate to obtain the product with reduced palladium content.

Note: The efficiency of these protocols is highly dependent on the specific substrate, solvent, and palladium species. Optimization of scavenger type, loading, temperature, and time is often necessary on a case-by-case basis.[1]

References

Stability issues of iodoalkynes during purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability issues of iodoalkynes during purification.

Frequently Asked Questions (FAQs)

Q1: Why is my iodoalkyne product decomposing during silica gel column chromatography?

A1: Iodoalkynes can be sensitive to the acidic nature of standard silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which makes it slightly acidic and can lead to the degradation of acid-sensitive compounds.[3][4] This decomposition can manifest as streaking on a TLC plate or low recovery from a column.[5][6]

Q2: How can I test if my iodoalkyne is stable on silica gel before running a column?

A2: A simple and effective way to check for stability is to run a two-dimensional thin-layer chromatography (2D TLC) experiment.[1][5] This technique helps to distinguish between decomposition and an inefficient solvent system.[6] If the compound is stable, it will appear on the diagonal of the 2D TLC plate. If it decomposes, new spots will appear below the diagonal.[5]

Q3: My 2D TLC shows that my iodoalkyne is decomposing on silica gel. What are my options for purification?

A3: If your iodoalkyne is unstable on standard silica gel, you have several alternatives:

  • Use deactivated silica gel: You can neutralize the acidic sites on the silica gel by treating it with a base, such as triethylamine, or by adding a controlled amount of water.[5][7]

  • Use an alternative stationary phase: Alumina is a common alternative to silica gel and is stable over a wider pH range (pH 2-13), making it suitable for acid-sensitive compounds.[3][4][8] Florisil is another milder, neutral option for less challenging separations.[3][6]

  • Purification without chromatography: If your iodoalkyne is highly unstable on any stationary phase, you can consider non-chromatographic purification methods such as recrystallization or distillation under reduced pressure.[9][10][11]

Q4: I am observing significant product loss even with deactivated silica gel. What else could be causing stability issues?

A4: Besides the acidity of the stationary phase, other factors can affect the stability of iodoalkynes during purification:

  • Temperature: Some iodoalkynes may be thermally labile. If you are using distillation, consider using a vacuum to reduce the boiling point and avoid decomposition.[10][12][13] For chromatography, avoid excessive heat if evaporating fractions.

  • Light: Some organic molecules are sensitive to light.[14] It is good practice to protect your iodoalkyne from direct light, for example, by wrapping flasks in aluminum foil, especially if the purification process is lengthy.

  • pH of the aqueous workup: Before purification, ensure that the pH of your aqueous workup is not too acidic or basic, as this can affect the stability of your compound.[12][15]

Troubleshooting Guides

Assessing Iodoalkyne Stability on a Stationary Phase

Before committing your entire batch of crude product to a purification method, it is crucial to assess its stability. Here are two protocols to help you determine the best approach.

This method provides a quick, qualitative assessment of your compound's stability on silica gel.[1][5]

Experimental Protocol:

  • Obtain a square TLC plate.

  • Spot your crude iodoalkyne sample in one corner of the plate, about 1 cm from each edge.

  • Develop the plate in a suitable solvent system that gives your product an Rf of approximately 0.3-0.5.

  • Remove the plate from the chamber and allow the solvent to evaporate completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Visualize the plate. Stable compounds will appear on the diagonal, while decomposition products will appear as new spots off the diagonal.[5]

Caption: Workflow for 2D TLC Stability Test.

For a more quantitative measure of stability, you can assess the recovery of your iodoalkyne after exposure to a stationary phase. This method is adapted from a procedure used for sensitive iodoaziridines.[14][16]

Experimental Protocol:

  • Take a sample of your crude product and determine the initial yield by ¹H NMR spectroscopy using an internal standard.

  • Prepare separate slurries of different stationary phases (e.g., silica gel, deactivated silica gel, basic alumina) in a suitable eluent.

  • Add a known amount of your crude product to each slurry.

  • Stir the mixtures for a set time (e.g., 30-60 minutes) to mimic the contact time during column chromatography.

  • Filter the slurry to remove the stationary phase.

  • Rinse the stationary phase with a small amount of fresh eluent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analyze the recovered material by ¹H NMR with the same internal standard to determine the final yield.

  • Compare the final yield to the initial yield to quantify the percentage of decomposition on each stationary phase.

G start Crude Iodoalkyne Product stability_test Perform 2D TLC Stability Test start->stability_test is_stable Is the compound stable on silica? stability_test->is_stable purify_silica Purify by standard silica gel chromatography is_stable->purify_silica Yes purify_deactivated Purify by deactivated silica gel chromatography is_stable->purify_deactivated No pure_product Pure Iodoalkyne purify_silica->pure_product alternative_stationary_phase Consider alternative stationary phase (e.g., Alumina) purify_deactivated->alternative_stationary_phase If decomposition still occurs purify_deactivated->pure_product no_chromatography Consider non-chromatographic purification alternative_stationary_phase->no_chromatography If still unstable alternative_stationary_phase->pure_product recrystallization Recrystallization no_chromatography->recrystallization distillation Vacuum Distillation no_chromatography->distillation recrystallization->pure_product distillation->pure_product

References

Preventing decomposition of vinyl iodide precursors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for vinyl iodide precursors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: My vinyl iodide has turned a pink/brown color. What does this mean and is it still usable?

A pink or brown discoloration indicates the decomposition of the vinyl iodide and the formation of elemental iodine (I₂).[1][2] The usability of the discolored reagent depends on the extent of decomposition and the sensitivity of your subsequent reaction. For many applications, minor discoloration may not be problematic, but for sensitive reactions, purification is recommended.

Q2: What are the primary causes of vinyl iodide decomposition?

Vinyl iodide decomposition is primarily caused by:

  • Light Exposure: Vinyl iodides are photosensitive and can undergo photodissociation, leading to the cleavage of the carbon-iodine bond.[3]

  • Heat: Elevated temperatures can promote thermal decomposition.

  • Acidic Conditions: The presence of acid can accelerate decomposition. Silica gel, being slightly acidic, can sometimes cause degradation during purification.[4]

Q3: How should I properly store my vinyl iodide precursor to prevent decomposition?

To ensure the longevity of your vinyl iodide, store it under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.[5]

  • Light: In an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Stabilizer: For long-term storage, consider adding a small amount of a stabilizer like hydroquinone or a piece of copper wire.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration (Pink/Brown) in Stored Vinyl Iodide Decomposition leading to the formation of elemental iodine (I₂).Purify the vinyl iodide by washing with a sodium thiosulfate solution or by passing it through a short plug of basic alumina.
Decomposition During Column Chromatography on Silica Gel The acidic nature of silica gel is catalyzing the decomposition of the sensitive vinyl iodide.[4]Use a neutral or basic stationary phase, such as basic alumina, for chromatographic purification.[6][7]
Polymerization or Gummy Residue Formation Radical-initiated polymerization of the vinyl group.Add a radical inhibitor, such as hydroquinone, to the vinyl iodide, especially for long-term storage or if heating is required.[8][9]
Low Yields in Reactions Following Storage Significant decomposition of the vinyl iodide precursor has occurred.Before use, check the purity of the vinyl iodide by TLC or ¹H NMR. If significant impurities are present, purify the material.
Inconsistent Reaction Results The presence of decomposition products, such as iodine or acidic byproducts, may be interfering with your reaction.Ensure your starting material is pure. If you suspect decomposition, purify the vinyl iodide immediately before use.

Experimental Protocols

Protocol 1: Removal of Iodine Impurity with Sodium Thiosulfate Wash

This protocol describes the removal of visible iodine from a vinyl iodide solution.

Materials:

  • Vinyl iodide solution in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the vinyl iodide solution to a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer should become colorless as the iodine is reduced to iodide and dissolves in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the sodium thiosulfate solution if any color remains in the organic layer.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the purified vinyl iodide.

Protocol 2: Purification of Vinyl Iodide using a Basic Alumina Plug

This protocol is useful for removing acidic impurities and baseline decomposition products.

Materials:

  • Crude vinyl iodide

  • Basic alumina (Brockmann I), deactivated to activity III or IV

  • Hexane and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate)

  • Glass column or a Pasteur pipette

  • Cotton or glass wool

  • Sand

  • Collection flasks

Procedure:

  • Deactivate the Alumina: To prepare activity III alumina, add 6 g of water to 94 g of Brockmann I basic alumina and shake well until homogeneous. For activity IV, use 10 g of water per 90 g of alumina. Let it sit for at least an hour before use.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

  • Slurry Pack the Alumina: In a beaker, make a slurry of the deactivated basic alumina in hexane. Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add another small layer of sand on top of the alumina bed.

  • Load the Sample: Dissolve the crude vinyl iodide in a minimal amount of hexane. Once the solvent level in the column reaches the top of the sand, carefully add the sample solution to the column.

  • Elute the Column: Elute the column with hexane or a hexane/ether mixture. The less polar vinyl iodide should elute quickly, while more polar, acidic impurities will be retained on the alumina.

  • Collect Fractions: Collect the fractions containing the purified vinyl iodide.

  • Remove Solvent: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Stabilization of Vinyl Iodide for Storage

This protocol describes the addition of a stabilizer to prevent polymerization and decomposition.

Materials:

  • Purified vinyl iodide

  • Hydroquinone or copper powder

  • Storage vial (amber glass)

Procedure for Hydroquinone:

  • For every 10 g of vinyl iodide, add approximately 10-20 mg of hydroquinone. This corresponds to 1000-2000 ppm.

  • Gently swirl the mixture to dissolve the hydroquinone.

  • Store the stabilized vinyl iodide in a sealed amber vial at 2-8°C under an inert atmosphere.

Procedure for Copper:

  • Add a small piece of copper wire or a few granules of copper powder to the storage vial containing the purified vinyl iodide.

  • Ensure the vial is well-sealed and store at 2-8°C in the dark.

Data Summary

Table 1: Recommended Storage Conditions for Vinyl Iodide Precursors

Parameter Condition Rationale
Temperature 2-8°CMinimizes thermal decomposition.
Light Protect from light (Amber vial/foil)Prevents light-induced C-I bond cleavage.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.
Stabilizer (Optional) Hydroquinone (1000-2000 ppm) or CopperInhibits radical polymerization and scavenges radicals.

Visual Guides

DecompositionPathway VinylIodide Vinyl Iodide (R-CH=CHI) Decomposition Decomposition Products VinylIodide->Decomposition Light, Heat, Acid Iodine Iodine (I₂) (Causes Discoloration) Decomposition->Iodine Polymer Polymer Decomposition->Polymer AcidicByproducts Acidic Byproducts Decomposition->AcidicByproducts

Caption: Decomposition pathway of vinyl iodide precursors.

StabilizationWorkflow cluster_storage Long-Term Storage Store Store at 2-8°C in the dark under inert atmosphere Start Purified Vinyl Iodide AddStabilizer Add Stabilizer Start->AddStabilizer Hydroquinone Hydroquinone (Radical Inhibitor) AddStabilizer->Hydroquinone Option 1 Copper Copper Powder (Radical Scavenger) AddStabilizer->Copper Option 2 Hydroquinone->Store Copper->Store

Caption: Workflow for stabilizing vinyl iodide precursors.

PurificationWorkflow CrudeVI Crude or Decomposed Vinyl Iodide CheckImpurity Assess Impurities CrudeVI->CheckImpurity IodinePresent Iodine Discoloration CheckImpurity->IodinePresent Yes AcidicImpurity Acidic Impurities/ Baseline Spots on TLC CheckImpurity->AcidicImpurity Yes PureVI Pure Vinyl Iodide CheckImpurity->PureVI None Visible ThiosulfateWash Sodium Thiosulfate Wash IodinePresent->ThiosulfateWash AluminaColumn Basic Alumina Column Chromatography AcidicImpurity->AluminaColumn ThiosulfateWash->PureVI AluminaColumn->PureVI

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in palladium-catalyzed reactions.

Troubleshooting Guides

This section offers specific guidance for diagnosing and resolving common problems encountered in popular palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction is sluggish or has a low yield. What are the potential causes related to catalyst poisoning and how can I troubleshoot this?

Answer:

Low yield or a stalled Suzuki-Miyaura coupling can often be attributed to catalyst deactivation or poisoning. Here is a step-by-step guide to troubleshoot the issue:

  • Oxygen Sensitivity: Palladium(0) catalysts can be sensitive to oxygen, leading to the formation of inactive palladium(II) oxides. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Reagents: Impurities in your aryl halides or boronic acids can act as catalyst poisons.[1]

    • Troubleshooting Step: Assess the purity of your starting materials using techniques like NMR or GC-MS. If impurities are suspected, purify the reagents by recrystallization or chromatography.

  • Base Quality and Solubility: The choice and quality of the base are critical. Poorly soluble or impure bases can introduce contaminants or fail to efficiently promote the catalytic cycle. Common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1]

  • Water Content: While Suzuki couplings are often performed in aqueous media, an inappropriate amount of water can be detrimental. For anhydrous couplings, trace water can hydrolyze boronic acids. In aqueous systems, the ratio of organic solvent to water can be crucial for both solubility and catalyst stability.[2][3][4]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_inert 1. Check Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert check_reagents 2. Assess Reagent Purity (Aryl Halide, Boronic Acid) check_inert->check_reagents Atmosphere OK check_base 3. Evaluate Base (Purity, Solubility, Strength) check_reagents->check_base Reagents Pure purify_reagents Purify Reagents (Recrystallization, Chromatography) check_reagents->purify_reagents Impurities Suspected check_water 4. Optimize Water Content (Anhydrous vs. Aqueous) check_base->check_water Base OK change_base Screen Different Bases (e.g., Cs2CO3, K3PO4) check_base->change_base Base Issue adjust_solvent Adjust Solvent System (e.g., Toluene/Water, THF/Water) check_water->adjust_solvent Solvent Issue increase_catalyst Increase Catalyst Loading check_water->increase_catalyst Water Content OK purify_reagents->check_base change_base->check_water adjust_solvent->increase_catalyst end Reaction Optimized increase_catalyst->end

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

Heck Coupling

Question: My Heck reaction is not proceeding to completion, and I observe the formation of palladium black. What is happening and how can I fix it?

Answer:

The formation of palladium black is a common indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into inactive metallic palladium. This is a form of catalyst deactivation.

  • Ligand Dissociation/Degradation: Triphenylphosphine ligands can dissociate from the palladium center or degrade at the high temperatures often required for Heck reactions.[1]

    • Solution: Consider using more robust phosphine ligands with electron-donating properties or higher thermal stability.

  • Inadequate Base: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. If the base is too weak or sterically hindered, this regeneration step can be slow or inefficient, leading to catalyst decomposition.

    • Solution: Screen different bases, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃).

  • Reaction Temperature: While Heck reactions often require elevated temperatures, excessively high temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the reaction temperature. It should be high enough to promote the reaction but not so high that it causes rapid catalyst degradation.

Catalyst Deactivation Pathway in Heck Coupling

G active_catalyst Active Pd(0) Catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition inactive_pd_black Inactive Pd Black (Precipitate) active_catalyst->inactive_pd_black Aggregation migratory_insertion Migratory Insertion oxidative_addition->migratory_insertion beta_hydride Beta-Hydride Elimination migratory_insertion->beta_hydride reductive_elimination Reductive Elimination beta_hydride->reductive_elimination reductive_elimination->active_catalyst Regeneration ligand_degradation Ligand Degradation (High Temperature) ligand_degradation->inactive_pd_black slow_regeneration Slow Catalyst Regeneration (Inefficient Base) slow_regeneration->inactive_pd_black

Caption: Simplified Heck catalytic cycle and deactivation pathways.

Buchwald-Hartwig Amination

Question: I am observing significant side product formation in my Buchwald-Hartwig amination. Could this be related to catalyst poisoning?

Answer:

Yes, side product formation in Buchwald-Hartwig amination can be linked to issues with the catalyst's stability and reactivity, which can be influenced by poisoning or suboptimal conditions.

  • Hydrodehalogenation: Formation of a hydrodehalogenated arene (where the halide is replaced by hydrogen) is a common side reaction. This can occur if β-hydride elimination competes with reductive elimination, a process that can be exacerbated by certain catalyst-ligand combinations or the presence of water.

  • Inhibition by Iodide: When using aryl iodides, the iodide anion generated during the reaction can form unreactive palladium dimers, effectively poisoning the catalyst.[5]

    • Solution: Using a less polar solvent like toluene can help to precipitate the iodide salt and minimize its inhibitory effect in the solution.[5]

  • Functional Group Incompatibility: Certain functional groups on the substrates can act as poisons. For example, azo groups may coordinate to the palladium and inhibit catalysis.[1] Additionally, some functional groups are incompatible with the strong bases (e.g., NaOt-Bu) typically used, leading to side reactions.

    • Solution: Carefully select the base and ligand combination based on the functional groups present in your substrates. Weaker bases like K₂CO₃ can be used, although they may lead to lower reaction rates.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in palladium-catalyzed reactions?

A1: Common poisons include:

  • Sulfur compounds: (e.g., thiols, sulfides) are notorious for strongly and often irreversibly binding to the palladium surface.[6]

  • Carbon monoxide (CO): Can occupy active sites, inhibiting the binding of reactants.[6][7]

  • Halides: Especially excess iodide, can form inactive palladium complexes.[5][8]

  • Cyanides, phosphates, and phosphites: Can coordinate strongly to the palladium center.[8]

  • Nitrogen-containing heterocycles and nitro compounds: Can act as ligands and deactivate the catalyst.[8]

  • Heavy metals: Can alloy with or block palladium active sites.[6]

  • Oxygen: Can oxidize the active Pd(0) to inactive Pd(II) species.[1]

Q2: How can I detect sulfur impurities in my reagents or solvents?

A2: The Lassaigne's test is a classical qualitative method for detecting sulfur in organic compounds.

Experimental Protocol: Lassaigne's Test for Sulfur

  • Fusion: In a fusion tube, take a small, clean piece of dry sodium metal. Gently heat the tube until the sodium melts into a shining globule. Add a small amount of the organic compound (or a residue from the solvent after evaporation). Heat the tube gently at first, then strongly until it is red-hot.

  • Extraction: Plunge the hot fusion tube into about 10-15 mL of distilled water in a porcelain dish. The tube will break. Cover the dish with a wire gauze to avoid splashing. Boil the contents for a few minutes to extract the sodium salts. Cool and filter the solution. This is the sodium fusion extract.

  • Test: To a small portion of the filtrate, add a few drops of freshly prepared sodium nitroprusside solution. The appearance of a deep violet or purple color confirms the presence of sulfur.[9][10][11]

Q3: Is it possible to regenerate a poisoned palladium catalyst?

A3: Yes, depending on the nature of the poison and the catalyst support, regeneration is often possible. Thermal and chemical treatments are common methods.

Experimental Protocol: Regeneration of Palladium on Carbon (Pd/C)

This protocol is for a catalyst deactivated by organic residues or coke.

  • Washing:

    • Wash the spent catalyst with deionized water (2-3 times) followed by centrifugation or filtration.

    • Wash the catalyst with methanol (2-3 times) and centrifuge/filter to remove organic residues.

    • Perform a final wash with deionized water and dewater by centrifugation. This simple washing can recover a significant portion of the catalyst's activity.[2]

  • Thermal Treatment (for coke removal):

    • Place the washed and dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or a steam-air mixture. The temperature should be carefully controlled (e.g., starting around 250°C and gradually increasing) to burn off carbonaceous deposits without sintering the palladium particles.[10][12] The regeneration is complete when the exothermic reaction ceases.

    • Cool the catalyst under a flow of inert gas (e.g., nitrogen).

Catalyst Regeneration Workflow

G start Spent Pd/C Catalyst wash_water Wash with Deionized Water start->wash_water wash_solvent Wash with Organic Solvent (e.g., Methanol) wash_water->wash_solvent dry Dry Catalyst wash_water->dry wash_solvent->wash_water thermal Thermal Treatment (Air/Steam, Controlled Temp.) dry->thermal cool Cool under Inert Atmosphere thermal->cool test Test Catalyst Activity cool->test end Regenerated Catalyst test->end

Caption: General workflow for the regeneration of a spent Pd/C catalyst.

Q4: How does the choice of phosphine ligand affect catalyst stability?

A4: Phosphine ligands are crucial for stabilizing the palladium catalyst.

  • Electron-donating ligands: Increase the electron density on the palladium, which can promote oxidative addition but may also affect the rate of reductive elimination.

  • Bulky (sterically hindered) ligands: Can promote reductive elimination and prevent the formation of inactive catalyst dimers. They can also create a coordinatively unsaturated metal center, which is often more reactive.

  • Bidentate ligands: Can form more stable chelate complexes with palladium, reducing the likelihood of ligand dissociation and subsequent catalyst decomposition.

However, excess phosphine ligand can sometimes act as an inhibitor by occupying coordination sites on the palladium, preventing the substrate from binding. Conversely, phosphine ligands can be oxidized to phosphine oxides, which can also interact with the catalyst.[13]

Quantitative Data on Catalyst Poisons

The effect of poisons is highly dependent on the specific reaction, catalyst, and conditions. The following table provides a general overview of the impact of common poisons.

PoisonTypical SourceEffect on ReactionTypical Concentration for InhibitionMitigation Strategy
Sulfur Compounds Impurities in reagents/solventsSevere and often irreversible deactivation by strong binding to Pd.ppm levelsPurify reagents and solvents; use sulfur scavengers.
Water Solvents, reagents, atmosphereCan be beneficial or detrimental depending on the reaction. In Suzuki, can facilitate transmetalation but excess can lead to boronic acid decomposition.[2][14]Varies greatlyUse anhydrous conditions or optimize water content for aqueous reactions.
Oxygen Air leakageOxidation of active Pd(0) to inactive Pd(II).Trace amountsThoroughly degas solvents and maintain an inert atmosphere.[1]
Excess Phosphine Ligand Added to reactionCan inhibit the reaction by blocking coordination sites.> 2-4 equivalents relative to PdOptimize the ligand-to-metal ratio.
Halide Anions (esp. I⁻) Aryl iodide substrateCan form stable, inactive Pd-halide bridged dimers.[5]High substrate concentrationUse less polar solvents to precipitate the halide salt.[5]

References

Technical Support Center: Synthesis of 1-iodonon-1-en-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-iodonon-1-en-3-yne.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a hydrozirconation-iodination sequence.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting alkyne (non-3-yne) 1. Inactive Schwartz's reagent (Cp₂ZrHCl).2. Insufficient reaction time or temperature.3. Presence of impurities in the starting material or solvent that quench the reagent.1. Use freshly prepared or properly stored Schwartz's reagent. Ensure it is a white, free-flowing powder.[1]2. Allow the hydrozirconation to stir for at least 1-2 hours at room temperature.[2]3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of a mixture of regioisomers 1. Insufficient steric differentiation between the two carbons of the alkyne.2. Reaction conditions favoring kinetic over thermodynamic control.1. For internal alkynes, the zirconium will preferentially add to the less sterically hindered carbon.[2][3] Ensure the starting alkyne has sufficient steric bulk on one side if high regioselectivity is required.2. Using a slight excess of Schwartz's reagent can help to isomerize the initial mixture to the thermodynamically favored, less sterically hindered vinylzirconocene intermediate.[3]
Presence of the corresponding (Z)-isomer in the final product 1. Isomerization of the vinylzirconocene intermediate before or during iodination.2. Non-stereospecific iodination.1. Hydrozirconation typically proceeds via a syn-addition, leading to the (E)-isomer.[1][4] Ensure the reaction is not exposed to light or excessive heat, which could potentially cause isomerization.2. Add the iodinating agent at a low temperature (e.g., -78 °C) to ensure a rapid and clean quench of the vinylzirconocene intermediate before isomerization can occur.
Significant amount of non-iodinated enyne byproduct 1. Incomplete iodination.2. Quenching of the vinylzirconocene intermediate by a proton source (e.g., water) before the addition of iodine.1. Use a sufficient excess of the iodinating agent (e.g., 1.2-1.5 equivalents of I₂ or NIS).2. Ensure the reaction is strictly anhydrous until the iodinating agent has been added.
Difficulty in purifying the final product 1. Presence of residual zirconium byproducts.2. Similar polarity of the product and starting material or byproducts.1. After quenching the reaction, perform an aqueous workup (e.g., with saturated NH₄Cl or water) to remove zirconium salts. A filtration through a pad of Celite or silica gel may also be beneficial.2. Utilize a suitable chromatography system. A non-polar eluent system (e.g., hexanes or pentane) is typically effective for purifying vinyl iodides.

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for synthesizing this compound?

A1: The most common and effective method is a two-step, one-pot procedure involving the hydrozirconation of non-3-yne with Schwartz's reagent (Cp₂ZrHCl), followed by in-situ iodination of the resulting alkenylzirconocene intermediate.[5][6]

Q2: How can I prepare Schwartz's reagent, and how should it be handled?

A2: Schwartz's reagent can be purchased commercially or prepared by reducing zirconocene dichloride (Cp₂ZrCl₂) with a suitable hydride source like lithium aluminum hydride (LiAlH₄).[7] It is a white powder that is sensitive to air, moisture, and light, although it can be handled briefly in the air.[1][3] For long-term storage and for the reaction itself, it is crucial to maintain an inert atmosphere.

Q3: What is the mechanism of the hydrozirconation step?

A3: Hydrozirconation involves the syn-addition of the zirconium-hydride bond across the alkyne.[4] This forms a vinylzirconocene intermediate where the zirconium and the added hydrogen are on the same side of the newly formed double bond. For internal alkynes, the zirconium atom predominantly adds to the less sterically hindered carbon of the triple bond.[2][3]

Q4: Which iodinating agent is better, molecular iodine (I₂) or N-iodosuccinimide (NIS)?

A4: Both I₂ and NIS can be effective for the iodination of the vinylzirconocene intermediate. NIS is sometimes preferred as it can lead to a cleaner reaction with fewer side products and is often easier to handle than I₂.[2]

Q5: How can I monitor the progress of the hydrozirconation reaction?

A5: The hydrozirconation reaction can be monitored by observing the consumption of the starting alkyne using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Additionally, Schwartz's reagent is a white, insoluble solid in many organic solvents, while the vinylzirconocene intermediate is typically soluble, so a visual change from a suspension to a clear solution may indicate the reaction is proceeding.[3]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on general procedures for the hydrozirconation-iodination of internal alkynes.[2][5][6] Researchers should optimize conditions for their specific setup and scale.

Materials and Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Anhydrous tetrahydrofuran (THF)

  • Non-3-yne (starting material)

  • Schwartz's reagent (Cp₂ZrHCl)

  • N-iodosuccinimide (NIS) or Iodine (I₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions

  • Hexane for chromatography

Procedure:

  • Hydrozirconation:

    • To an oven-dried flask under an inert atmosphere, add Schwartz's reagent (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • To this suspension, add non-3-yne (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction mixture should become a clear, yellowish solution.

  • Iodination:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • In a separate flask, dissolve NIS or I₂ (1.2 equivalents) in anhydrous THF.

    • Add the solution of the iodinating agent dropwise to the cold reaction mixture.

    • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • If I₂ was used, wash the organic layer with saturated aqueous Na₂S₂O₃ to remove excess iodine.

    • Extract the aqueous layer with diethyl ether or hexane (2-3 times).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Hydrozirconation cluster_1 Step 2: Iodination cluster_2 Step 3: Workup & Purification reagents Non-3-yne + Cp2ZrHCl in anhydrous THF reaction1 Stir at RT (1-2 hours) reagents->reaction1 intermediate Vinylzirconocene Intermediate (clear yellowish solution) reaction1->intermediate cool Cool to -78°C intermediate->cool add_iodine Add NIS or I2 in THF cool->add_iodine reaction2 Stir and warm to RT add_iodine->reaction2 quench Aqueous Quench (NaHCO3) reaction2->quench extract Extraction (Hexane/Ether) quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Hydrozirconation Mechanism

G cluster_reactants Reactants cluster_product Intermediate start Non-3-yne + Cp2ZrHCl transition_state Four-membered Transition State start->transition_state syn-addition product (E)-Vinylzirconocene Intermediate transition_state->product

Caption: Mechanism of the syn-addition in hydrozirconation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Enynes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-enynes in prevalent cross-coupling reactions. The information presented is supported by established chemical principles and illustrative experimental data to aid in the selection of appropriate substrates for organic synthesis.

Introduction to Halo-enynes

Halo-enynes are versatile building blocks in organic synthesis, serving as precursors to complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Their utility stems from the presence of both an alkyne and a vinyl halide moiety, allowing for sequential and site-selective functionalization through various cross-coupling reactions. The nature of the halogen atom (iodine, bromine, or chlorine) significantly influences the reactivity of the vinyl halide bond, which is a critical consideration in synthetic planning.

General Reactivity Trend

The reactivity of halo-enynes in palladium-catalyzed cross-coupling reactions generally follows the trend:

Iodo-enyne > Bromo-enyne > Chloro-enyne

This trend is primarily attributed to the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is the weakest, making it the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, the C-Cl bond is the strongest, rendering chloro-enynes the least reactive.

Visualizing the Reactivity Hierarchy

The following diagram illustrates the general reactivity trend of halo-enynes in cross-coupling reactions.

G Iodo Iodo-enyne (Most Reactive) Bromo Bromo-enyne (Intermediate Reactivity) Iodo->Bromo Higher Reactivity Chloro Chloro-enyne (Least Reactive) Bromo->Chloro Higher Reactivity

Caption: General reactivity trend of halo-enynes in cross-coupling reactions.

Quantitative Reactivity Comparison

The following table summarizes typical reaction conditions and observed yields for the Sonogashira, Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions of iodo-, bromo-, and chloro-enynes. It is important to note that these values are representative and have been compiled from various sources. Direct comparison under identical conditions in a single study is limited in the literature.

Reaction TypeHalo-enyneTypical Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Sonogashira Iodo-enynePd(PPh₃)₄, CuI, Amine baseRoom Temp - 401 - 685 - 98
Bromo-enynePd(PPh₃)₄, CuI, Amine base50 - 806 - 2470 - 90
Chloro-enynePd(PPh₃)₄, CuI, Amine base> 10024 - 48< 10 (Often unreactive)
Suzuki-Miyaura Iodo-enynePd(PPh₃)₄, Base (e.g., K₂CO₃)Room Temp - 602 - 1290 - 99
Bromo-enynePd(PPh₃)₄, Base (e.g., K₂CO₃)80 - 10012 - 2475 - 95
Chloro-enynePd₂(dba)₃/ligand, Strong Base> 100> 2420 - 60 (Requires forcing conditions)
Stille Iodo-enynePd(PPh₃)₄, LiClRoom Temp - 501 - 480 - 95
Bromo-enynePd(PPh₃)₄, LiCl60 - 904 - 1870 - 90
Chloro-enyne---Generally unreactive[1]
Negishi Iodo-enynePd(PPh₃)₄Room Temp - 501 - 385 - 98
Bromo-enynePd(PPh₃)₄50 - 803 - 1280 - 95
Chloro-enynePd(P(t-Bu)₃)₂ or Ni catalyst80 - 12012 - 3650 - 80 (More feasible than other couplings)

Discussion of Reactivity in Key Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is highly sensitive to the nature of the halogen. Iodo-enynes are excellent substrates, often reacting at room temperature to provide high yields of the coupled product.[2] Bromo-enynes are also viable substrates but typically require elevated temperatures to achieve reasonable reaction rates and yields. Chloro-enynes are generally considered poor substrates for Sonogashira couplings and often fail to react under standard conditions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, the reactivity trend is well-established: I > Br >> Cl.[3] Iodo-enynes exhibit the highest reactivity, allowing for coupling under mild conditions. Bromo-enynes are also widely used, though they may necessitate higher temperatures or more active catalyst systems. Chloro-enynes are the most challenging substrates and require specialized, highly active catalysts and more forcing conditions to achieve satisfactory conversions.

Stille Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide. Similar to other palladium-catalyzed cross-coupling reactions, iodo-enynes are more reactive than their bromo- counterparts, reacting faster and under milder conditions.[1] Vinyl chlorides are generally described as being insufficiently reactive for the Stille reaction.[1]

Negishi Coupling

The Negishi coupling, which utilizes an organozinc reagent, is known for its high reactivity and functional group tolerance. The general reactivity trend of I > Br > Cl still holds.[4] However, the Negishi coupling is often the method of choice for coupling less reactive chlorides due to the higher nucleophilicity of the organozinc reagent.[4] While iodo- and bromo-enynes remain the more reactive substrates, the Negishi protocol offers a more viable route for the functionalization of chloro-enynes compared to many other cross-coupling methods.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling of a generic halo-enyne. Note: These are general procedures and may require optimization for specific substrates.

Sonogashira Coupling of an Iodo-enyne
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodo-enyne (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 1-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Suzuki-Miyaura Coupling of a Bromo-enyne
  • Reaction Setup: In a round-bottom flask, dissolve the bromo-enyne (1.0 mmol), the boronic acid or ester (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in a mixture of an organic solvent (e.g., toluene or 1,4-dioxane, 8 mL) and an aqueous solution of a base (e.g., 2M K₂CO₃, 2 mL).[5]

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours under an inert atmosphere.[5] Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, separate the layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography.[5]

Stille Coupling of a Bromo-enyne
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the bromo-enyne (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and LiCl (3.0 mmol).

  • Reagent Addition: Add anhydrous, degassed DMF (5 mL) followed by the organostannane (1.1 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80 °C for 4-18 hours. Monitor the reaction's progress.

  • Work-up: Cool the reaction mixture and dilute with an organic solvent. Wash the solution with saturated aqueous KF solution to remove tin byproducts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Negishi Coupling of a Chloro-enyne
  • Organozinc Reagent Preparation: In a flame-dried flask under an inert atmosphere, react the corresponding alkynyl halide with activated zinc dust in THF to prepare the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, add the chloro-enyne (1.0 mmol) and a highly active palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos, 2-5 mol%). Add anhydrous THF (5 mL).

  • Reagent Addition: Add the freshly prepared organozinc reagent (1.2 mmol) dropwise to the solution of the chloro-enyne and catalyst at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-80 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.[6]

Conclusion

The choice of halogen on an enyne substrate is a critical parameter that dictates its reactivity in cross-coupling reactions. Iodo-enynes are the most reactive, allowing for mild reaction conditions and broad applicability. Bromo-enynes offer a balance of reactivity and stability, while chloro-enynes, being the most stable and often most cost-effective, require more specialized and forcing conditions for successful coupling. Understanding this reactivity hierarchy is essential for the strategic design of synthetic routes in pharmaceutical and materials science research, enabling chemists to select the optimal halo-enyne for their specific synthetic goals.

References

A Comparative Guide to the Synthesis of 1-Iodonon-1-en-3-yne: A Novel Rhodium-Catalyzed Approach vs. a Classical Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel rhodium-catalyzed hydroiodination method for the synthesis of 1-iodonon-1-en-3-yne against the well-established hydrozirconation-iodination protocol. The following sections present a quantitative data comparison, detailed experimental procedures, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for your research needs.

Performance Comparison at a Glance

The choice of synthetic route can significantly impact yield, stereoselectivity, and overall efficiency. The following table summarizes the key performance indicators for the synthesis of a representative 1-iodo-1-en-3-yne, using data extrapolated from similar substrates for the established method.

MetricNovel Rhodium-Catalyzed RouteEstablished Hydrozirconation-Iodination Route
Product (E)- or (Z)-1-Iodonon-1-en-3-yne(E)-1-Iodonon-1-en-3-yne
Typical Yield 80-97%Generally high, estimated 70-85%
Stereoselectivity High to exclusive for either (E) or (Z) isomerHigh for (E) isomer
Key Reagents [Rh(cod)2]BF4, Ligand (e.g., dcype or Xantphos), Iodo-alkaneSchwartz's Reagent (Cp2ZrHCl)
Reaction Time 12-24 hoursTypically shorter, ~1-3 hours
Temperature 80-110 °CRoom Temperature
Key Advantages Tunable stereoselectivity (E or Z), broad functional group tolerance.Well-established, reliable for (E)-isomer, mild conditions.
Key Disadvantages Requires catalyst and ligand, longer reaction times, higher temperatures.Stoichiometric use of zirconium reagent, sensitive to air and moisture.

Experimental Protocols

A Novel Approach: Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination

This method offers a modern alternative, allowing for the selective synthesis of either the (E) or (Z) isomer of the desired vinyl iodide through careful ligand selection.

Materials:

  • Non-1-en-3-yne (1.0 equiv)

  • [Rh(cod)₂]BF₄ (2.5 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype) for (E)-isomer OR Xantphos for (Z)-isomer (5.0 mol%)

  • 1-Iodobutane (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, a reaction vial is charged with [Rh(cod)₂]BF₄ (2.5 mol%) and the appropriate ligand (dcype for E-isomer, Xantphos for Z-isomer, 5.0 mol%).

  • The vial is sealed, removed from the glovebox, and DMF is added via syringe.

  • Non-1-en-3-yne (1.0 equiv) and 1-iodobutane (1.5 equiv) are then added.

  • The reaction mixture is stirred at 110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound isomer.

An Established Method: Hydrozirconation-Iodination with Schwartz's Reagent

This classical two-step, one-pot procedure is a reliable method for the synthesis of (E)-vinyl iodides.[1]

Materials:

  • Non-1-en-3-yne (1.0 equiv)

  • Schwartz's Reagent (Cp₂ZrHCl) (1.2 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred suspension of Schwartz's Reagent (1.2 equiv) in anhydrous THF at room temperature under an inert atmosphere, a solution of non-1-en-3-yne (1.0 equiv) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-2 hours, during which the suspension becomes a clear solution.

  • The solution is then cooled to -78 °C, and a solution of iodine (1.2 equiv) in THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (E)-1-iodonon-1-en-3-yne.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in both the novel and established synthetic routes.

logical_flow cluster_new Novel Rhodium-Catalyzed Route cluster_established Established Hydrozirconation-Iodination Route start_new Non-1-en-3-yne rh_cat [Rh(cod)₂]BF₄ Ligand (dcype or Xantphos) 1-Iodobutane, DMF, 110 °C start_new->rh_cat Hydroiodination product_new (E)- or (Z)-1-Iodonon-1-en-3-yne rh_cat->product_new start_est Non-1-en-3-yne schwartz 1. Cp₂ZrHCl, THF, RT start_est->schwartz Hydrozirconation iodination 2. I₂, THF, -78 °C to RT schwartz->iodination Iodination product_est (E)-1-Iodonon-1-en-3-yne iodination->product_est experimental_workflow cluster_workflow Workflow for Novel Rhodium-Catalyzed Synthesis reagents Combine Non-1-en-3-yne, [Rh(cod)₂]BF₄, Ligand, and 1-Iodobutane in DMF reaction Heat at 110 °C for 12-24 hours reagents->reaction workup Aqueous Workup (Ether/Water Extraction) reaction->workup purification Column Chromatography workup->purification product Isolate Pure (E)- or (Z)-Product purification->product

References

Comparing different palladium catalysts for Sonogashira coupling.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Palladium Catalysts for Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The choice of palladium catalyst is crucial for the efficiency and substrate scope of the Sonogashira coupling. This guide provides a detailed comparison of various palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Sonogashira coupling is influenced by factors such as the nature of the ligands, the oxidation state of the palladium, and the reaction conditions. Below is a summary of the performance of several commonly used palladium catalysts in the Sonogashira coupling of iodobenzene and phenylacetylene, a representative reaction.

CatalystCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 1CuI (2 mol%)Et₃NDMFRT1895[3]
PdCl₂(PPh₃)₂ 2CuI (2.1 mol%)Et₃NTHFRT1.597[4]
PdCl₂(PPh₃)₂ 1CuI (2 mol%)DBUToluene801888[3]
Pd(OAc)₂ 0.1NoneDABCODMF1001292[5]
[DTBNpP]Pd(crotyl)Cl 2.5NoneTMPDMSORT292[6]
PdCl₂(piperidine-p-MeOAAF)₂ 1CuI (2 mol%)DBUToluene801899[3]

Note: The presented data is for the coupling of iodobenzene with phenylacetylene. Performance may vary with different substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

General Procedure for Sonogashira Coupling with PdCl₂(PPh₃)₂[4]

To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.09 mL, 9.80 mmol, 1.0 equiv.), phenylacetylene (1.18 mL, 10.7 mmol, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (137 mg, 0.195 mmol, 2.0 mol%), copper(I) iodide (40 mg, 0.210 mmol, 2.1 mol%), anhydrous tetrahydrofuran (40 mL), and triethylamine (1.90 mL, 14.7 mmol, 1.5 equiv.). The mixture is stirred at room temperature for 1.5 hours. After the reaction is complete, it is quenched with water (20 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane) to yield diphenylacetylene.

Copper-Free Sonogashira Coupling with Pd(OAc)₂[5]

In a reaction vessel, combine the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.0 equiv) in dimethylformamide (DMF). To this mixture, add palladium(II) acetate (0.01-2 mol%). The reaction is stirred under aerobic conditions at the desired temperature. Upon completion, the reaction mixture is worked up by standard procedures to isolate the cross-coupled product.

Room-Temperature Copper-Free Sonogashira Coupling with [DTBNpP]Pd(crotyl)Cl[6]

In a glovebox, a vial is charged with the aryl bromide (0.5 mmol, 1.0 equiv), the alkyne (0.8 mmol, 1.6 equiv), [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol %), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) in dimethyl sulfoxide (DMSO) (2.5 mL). The reaction mixture is stirred at room temperature for the specified time. After completion, the reaction is quenched and the product is isolated and purified.

Catalytic Cycle and Experimental Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, a copper co-catalyst. The general mechanism is depicted below.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cu_free Copper-Free Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne_direct R¹-Pd(II)L₂(H-C≡CR²) PdII->PdII_alkyne_direct H-C≡C-R² PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne CuX CuX Transmetal->CuX from Pd Cycle RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 R¹-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne H-C≡C-R² Base Base Alkyne->Base Deprotonation Cu_acetylide->Transmetal to Pd Cycle Base->Cu_acetylide Deprotonation Deprotonation (Base) PdII_alkyne_direct->Deprotonation Deprotonation->PdII_alkyne

Caption: Catalytic cycles for the copper-co-catalyzed and copper-free Sonogashira coupling.

The diagram illustrates the key steps in the Sonogashira reaction. In the palladium cycle, a Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. This is followed by transmetalation with a copper acetylide (in the copper-co-catalyzed pathway) or direct reaction with the alkyne followed by deprotonation (in the copper-free pathway). The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Experimental_Workflow start Start: Assemble Reaction reactants Charge Flask with: - Aryl/Vinyl Halide - Terminal Alkyne - Palladium Catalyst - Co-catalyst (if applicable) - Base - Solvent start->reactants reaction Stir under Inert Atmosphere at Specified Temperature reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring workup Reaction Quench and Aqueous Workup monitoring->workup extraction Extract Organic Layer workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify Crude Product (e.g., Column Chromatography) concentration->purification analysis Characterize Pure Product (e.g., NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

This workflow outlines the standard laboratory procedure for performing a Sonogashira coupling, from setting up the reaction to isolating and characterizing the final product. Following these steps systematically is crucial for achieving reproducible and high-yielding results.

References

A Comparative Guide to Regioselective Synthesis of Substituted Enynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of substituted enynes is a cornerstone of modern organic chemistry, providing access to versatile building blocks for natural product synthesis, medicinal chemistry, and materials science. The ability to control the precise placement of functional groups in these conjugated systems is paramount for their application. This guide provides an objective comparison of prevalent catalytic systems for the regioselective synthesis of substituted enynes, supported by experimental data and detailed protocols.

Overview of Catalytic Systems

Transition metal catalysis is the most powerful tool for the synthesis of 1,3-enynes, with palladium, rhodium, and gold catalysts being the most extensively studied.[1] The choice of catalyst and ligand plays a crucial role in determining the regioselectivity of the reaction, which can lead to either head-to-head or head-to-tail coupled products.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of different catalytic systems in the regioselective synthesis of substituted enynes, focusing on yield and regioselectivity.

Table 1: Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 1,3-Enynes

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, is a widely used method for constructing C(sp²)-C(sp) bonds.[2]

EntryAryl/Vinyl HalideAlkyneCatalyst SystemBaseSolventYield (%)Regioisomeric RatioReference
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF95>99:1[3]
24-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene95>99:1[3]
3(E)-1-Iodo-1-hexene1-HeptynePd(PPh₃)₄ / CuIEt₃NDMF85>99:1[2]
4(Z)-1-Bromo-1-hexenePhenylacetylenePd₂(dba)₃ / P(o-tol)₃Cs₂CO₃Dioxane82>99:1[2]

Table 2: Rhodium-Catalyzed Enyne Cycloisomerization

Rhodium catalysts are particularly effective in promoting the cycloisomerization of 1,6-enynes to form cyclic dienes with high endo-selectivity.[1]

EntrySubstrate (1,6-Enyne)CatalystLigandSolventYield (%)Regioisomeric Ratio (endo:exo)Reference
1N-Tosyl-N-(2-ethynylphenyl)allylamine[Rh(COD)Cl]₂P(4-FC₆H₄)₃DMF92>99:1[1]
21-Allyl-2-ethynylbenzene[Rh(COD)Cl]₂PPh₃Toluene8895:5[4]
3Diethyl diallyl(propargyl)malonate[Rh(COD)₂]BF₄(S)-BINAPDCE85>99:1 (92% ee)[5]
4N-Allyl-N-(prop-2-yn-1-yl)tosylamide[Rh((S)-BINAP)]SbF₆-DCE86>99:1 (>99% ee)[4]

Table 3: Gold-Catalyzed Enyne Cycloisomerization

Gold catalysts, particularly Au(I) complexes, are highly effective for a variety of enyne cyclizations, often proceeding through different mechanistic pathways than palladium or rhodium.[6]

EntrySubstrateCatalystLigandSolventYield (%)Product TypeReference
11,6-Enyne[Au(IPr)]Cl / AgSbF₆IPrCH₂Cl₂95Bicyclo[3.1.0]hexane[7]
21,6-Enyne with internal alkene[Au(Johnphos)]NTf₂JohnphosDCE88Skeletal rearrangement[7]
3Allenyne[Au(PPh₃)]Cl / AgOTfPPh₃Toluene90Fused cyclopropane[8]
4o-Cyclopropylidenemethyl-o'-alkynylbiaryl[Au(IPr)]SbF₆IPrDioxane85Polycyclic scaffold[9]

Experimental Protocols

General Procedure for Palladium-Catalyzed Sonogashira Coupling[3][10]

To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon) are added the aryl or vinyl halide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with the inert gas three times. Anhydrous triethylamine (5 mL) is then added via syringe. The reaction mixture is stirred at room temperature for 2-12 hours and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for Rhodium-Catalyzed Enyne Cycloisomerization[1][4]

In a glovebox, a vial is charged with [Rh(COD)Cl]₂ (0.025 mmol, 5 mol% Rh) and the desired phosphine ligand (0.1 mmol, 10 mol%). Anhydrous solvent (e.g., DMF or toluene, 2 mL) is added, and the mixture is stirred for 10 minutes. The 1,6-enyne substrate (0.5 mmol) is then added as a solution in the same solvent (1 mL). The vial is sealed and heated to the desired temperature (e.g., 85 °C) for the specified time (typically 2-16 hours). After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.

General Procedure for Gold-Catalyzed Enyne Cycloisomerization[7]

To a solution of the enyne substrate (0.2 mmol) in an anhydrous solvent (e.g., CH₂Cl₂ or DCE, 2 mL) is added the gold catalyst (e.g., [Au(IPr)]Cl, 0.004 mmol, 2 mol%) and a silver salt cocatalyst (e.g., AgSbF₆, 0.004 mmol, 2 mol%) under an inert atmosphere. The reaction mixture is stirred at room temperature or heated as required, and the reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a short pad of silica gel, eluting with a suitable solvent. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Mechanistic Pathways and Visualization

The regioselectivity in enyne synthesis is dictated by the mechanistic pathway of the catalytic cycle. The following diagrams, generated using Graphviz, illustrate the key steps in palladium-, rhodium-, and gold-catalyzed reactions.

Palladium_Sonogashira cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X R-X R-X (Aryl/Vinyl Halide) Oxidative\nAddition Oxidative Addition R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) R'C≡CCu Alkyne R'C≡CH Cu-acetylide R'C≡CCu Alkyne->Cu-acetylide CuI, Base Transmetalation Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination R-C≡CR' Enyne Product R-Pd(II)-C≡CR'(L2)->R-C≡CR' Reductive\nElimination Reductive Elimination

Figure 1: Palladium-catalyzed Sonogashira coupling cycle.

Rhodium_Cycloisomerization Rh(I)L*+ Rh(I)L*+ Enyne 1,6-Enyne Rh-Enyne Complex Rh-Enyne Complex Coordination Coordination Rhodacyclopentene Rhodacyclopentene Rh-Enyne Complex->Rhodacyclopentene Oxidative Cyclization Oxidative\nCyclization Oxidative Cyclization Rh-Hydride Complex Rh-Hydride Complex Rhodacyclopentene->Rh-Hydride Complex β-Hydride Elimination Beta-Hydride\nElimination Beta-Hydride Elimination Rh-Hydride Complex->Rh(I)L*+ Cyclic Diene Cyclic Diene Product Rh-Hydride Complex->Cyclic Diene Reductive Elimination Reductive\nElimination Reductive Elimination Rh(I)L+ Rh(I)L+ Rh(I)L+->Rh-Enyne Complex Enyne

Figure 2: Rhodium-catalyzed enyne cycloisomerization pathway.

Gold_Cycloisomerization Au(I)L+ Au(I)L+ Au-Alkyne Complex Au-Alkyne Complex Au(I)L+->Au-Alkyne Complex Enyne Enyne 1,6-Enyne pi-Activation pi-Activation Cyclopropyl Gold\nCarbene Cyclopropyl Gold Carbene Au-Alkyne Complex->Cyclopropyl Gold\nCarbene 6-endo-dig or 5-exo-dig attack Nucleophilic\nAttack Nucleophilic Attack Rearranged Intermediate Rearranged Intermediate Cyclopropyl Gold\nCarbene->Rearranged Intermediate Skeletal Rearrangement Rearrangement Rearrangement Rearranged Intermediate->Au(I)L+ Cyclized Product Cyclized Product Rearranged Intermediate->Cyclized Product Protodeauration Protodeauration Protodeauration

Figure 3: Gold-catalyzed enyne cycloisomerization pathway.

Conclusion

The choice of catalytic system for the regioselective synthesis of substituted enynes depends on the desired product and the nature of the starting materials. Palladium catalysis, particularly the Sonogashira coupling, is a robust and versatile method for the synthesis of linear 1,3-enynes with excellent control of regioselectivity.[2] Rhodium catalysts are highly effective for the cycloisomerization of 1,6-enynes, providing access to cyclic dienes with high endo-selectivity.[1][4] Gold catalysts offer unique reactivity, enabling a variety of cyclization and rearrangement reactions of enynes that are often not accessible with other metals.[6][7] This guide provides a starting point for researchers to select the most appropriate catalytic system for their synthetic needs and to design and execute these powerful transformations.

References

A Researcher's Guide to Stereochemical Assignment of Enyne Products

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of leading analytical techniques for the unambiguous determination of stereochemistry in enyne-containing molecules.

For researchers and professionals in drug development and natural product synthesis, the precise determination of the stereochemical configuration of enyne products is a critical step. The three-dimensional arrangement of atoms in these molecules can profoundly influence their biological activity and pharmacological properties. This guide provides an objective comparison of the most common and powerful methods for stereochemical assignment of enynes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.

Comparison of Analytical Methods

The selection of a method for stereochemical assignment depends on several factors, including the nature of the enyne product (e.g., crystallinity, presence of specific functional groups), the amount of sample available, and the instrumentation at hand. The following table summarizes the key aspects of the leading techniques.

MethodPrincipleSample RequirementsInformation ObtainedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal (typically 0.1-0.5 mm)Absolute configuration, solid-state conformation, bond lengths, and anglesUnambiguous and definitive assignment of absolute stereochemistryCrystal growth can be challenging or impossible for some compounds; provides solid-state conformation which may differ from solution conformation
Mosher's Method (NMR) Derivatization with chiral Mosher's acid (MTPA) to form diastereomers, followed by ¹H NMR analysis of chemical shift differences (Δδ)Small amount of sample with a hydroxyl or primary/secondary amine groupAbsolute configuration of the stereocenter bearing the hydroxyl/amine groupRelatively simple and requires standard NMR instrumentation; applicable to non-crystalline samples in solutionRequires a derivatizable functional group near the stereocenter; can be complicated by conformational flexibility and overlapping signals
J-Based Configuration Analysis (NMR) Analysis of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants to determine dihedral angles and relative stereochemistrySample soluble in a suitable deuterated solvent for NMR analysisRelative configuration of adjacent stereocentersDoes not require derivatization; provides information about the conformation in solutionCan be complex to interpret for flexible molecules; requires high-resolution NMR data and careful analysis of coupling constants
Chiroptical Spectroscopy (VCD/ECD) Differential absorption of left and right circularly polarized lightSample in solution; concentration depends on the chromophoreAbsolute configurationNon-destructive and highly sensitive to stereochemistry; applicable to a wide range of chiral molecules in solutionRequires specialized instrumentation; interpretation often relies on comparison with quantum chemical calculations

Experimental Protocols and Data

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of absolute stereochemistry.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the enyne product are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions and absolute configuration are determined.

Example Data:

In a study on the bromoetherification of enynes, the stereochemical outcome was unequivocally determined by X-ray crystallographic studies of the resulting bromoallenes[1]. The analysis provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters in the crystal lattice.

Mosher's Method

This NMR-based technique is a powerful tool for assigning the absolute configuration of secondary alcohols and amines.

Experimental Protocol:

  • Derivatization: The chiral enyne alcohol is treated separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride (Mosher's acid chloride) to form the corresponding diastereomeric Mosher's esters.

  • NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent positive or negative sign for the Δδ values on one side of the stereocenter relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.

Illustrative ¹H NMR Data for Mosher's Esters (Hypothetical Enyne Alcohol):

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-25.955.92+0.03
H-42.502.55-0.05
H-52.102.18-0.08

In this hypothetical example, the positive Δδ for H-2 and negative Δδ values for H-4 and H-5 would indicate a specific absolute configuration at C-3 based on the Mosher's model.

J-Based Configuration Analysis

This method utilizes NMR coupling constants to deduce the relative stereochemistry of adjacent chiral centers.

Experimental Protocol:

  • High-Resolution NMR: High-quality 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are acquired to assign all relevant proton and carbon signals and measure the homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants.

  • Conformational Analysis: The magnitudes of the measured coupling constants are used to determine the dihedral angles between adjacent protons and between protons and carbons.

  • Stereochemical Assignment: By comparing the experimentally determined dihedral angles with those predicted for different possible stereoisomers, the relative configuration of the stereocenters can be assigned[2][3].

Typical Coupling Constants Used in J-Based Analysis:

Coupling ConstantTypical Value Range (Hz)Information Gained
³JHH (anti)8 - 13Dihedral angle ≈ 180°
³JHH (gauche)2 - 5Dihedral angle ≈ 60°
²JCH / ³JCHVariesProvides additional dihedral angle constraints
Chiroptical Spectroscopy (VCD/ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of polarized light by chiral molecules, providing information about their absolute configuration.

Experimental Protocol:

  • Sample Preparation: A solution of the enyne product is prepared in a suitable solvent.

  • Spectral Acquisition: The VCD or ECD spectrum is recorded on a specialized spectrophotometer.

  • Quantum Chemical Calculations: The experimental spectrum is compared to the theoretically calculated spectrum for a known absolute configuration of the molecule. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Visualizations

Experimental Workflows

experimental_workflows cluster_xray X-ray Crystallography Workflow cluster_mosher Mosher's Method Workflow cluster_jbased J-Based Analysis Workflow cluster_vcd VCD/ECD Workflow x1 Crystal Growth x2 Crystal Mounting x1->x2 x3 Data Collection x2->x3 x4 Structure Solution & Refinement x3->x4 x5 Absolute Configuration x4->x5 m1 Enyne Alcohol m2 (R)-MTPA Ester m1->m2 m3 (S)-MTPA Ester m1->m3 m4 ¹H NMR Analysis m2->m4 m3->m4 m5 Δδ (δS - δR) Calculation m4->m5 m6 Absolute Configuration m5->m6 j1 High-Resolution NMR j2 Measure JHH & JCH j1->j2 j3 Dihedral Angle Analysis j2->j3 j4 Relative Configuration j3->j4 v1 Spectral Acquisition v3 Spectral Comparison v1->v3 v2 Quantum Chemical Calculation v2->v3 v4 Absolute Configuration v3->v4

Caption: Experimental workflows for the four primary methods of stereochemical assignment.

Method Selection Guide

method_selection start Enyne Product with Unknown Stereochemistry q1 Can high-quality single crystals be obtained? start->q1 xray Use X-ray Crystallography for definitive assignment q1->xray Yes q2 Does the molecule have a hydroxyl or amine group near the stereocenter? q1->q2 No end Stereochemical Assignment Complete xray->end mosher Use Mosher's Method q2->mosher Yes q3 Are adjacent stereocenters present? q2->q3 No mosher->end jbased Use J-Based Configuration Analysis for relative stereochemistry q3->jbased Yes vcd Use VCD/ECD with computational analysis for absolute configuration q3->vcd No jbased->vcd For absolute stereochemistry jbased->end For relative stereochemistry vcd->end

Caption: A decision tree to guide the selection of the appropriate stereochemical assignment method.

References

A Comparative Guide to the Stability of Haloenynes: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of haloenynes, a class of organic compounds characterized by the presence of a halogen atom bonded to a carbon-carbon triple bond, which is conjugated with a double bond. Understanding the relative stability of these compounds is crucial for designing synthetic routes and predicting their reactivity in various chemical transformations, including those relevant to drug development. This document summarizes findings from quantum chemical calculations and provides insights into the factors governing the stability of these molecules.

Introduction

Haloenynes are versatile building blocks in organic synthesis. The nature of the halogen substituent significantly influences the electronic properties and, consequently, the stability and reactivity of the enyne system. Quantum chemical calculations offer a powerful tool to systematically investigate these effects, providing quantitative data on their thermodynamic properties. This guide compares the stability of fluoro-, chloro-, bromo-, and iodoenynes based on established theoretical principles and methodologies.

Relative Stability of Haloenynes

The stability of haloenynes is primarily governed by the electronic effects of the halogen substituent. These effects can be broadly categorized into inductive effects and hyperconjugation (or resonance). While a single, comprehensive experimental or computational study directly comparing the stability of a full series of 1-halo-1-en-3-ynes was not found in the public domain, the stability trend can be inferred from fundamental principles of physical organic chemistry and computational studies on related halogenated organic molecules.

The general trend in the stability of haloalkenes and haloalkynes suggests that the stability is influenced by a combination of the C-X bond strength and the electronegativity of the halogen. For haloenynes, a similar trend is expected.

Table 1: Predicted Relative Stability and Key Properties of 1-Halo-1-en-3-ynes

Haloenyne (X-C≡C-CH=CH₂)C-X Bond Dissociation Energy (kcal/mol, approx.)Electronegativity of X (Pauling Scale)Predicted Relative Stability
Fluoroenyne (F)~1163.98Most Stable
Chloroenyne (Cl)~813.16Moderately Stable
Bromoenyne (Br)~682.96Less Stable
Iodoenyne (I)~532.66Least Stable

Note: The C-X bond dissociation energies are approximate values for haloalkynes and are used here to illustrate the trend. The predicted relative stability is based on the dominant effect of the C-X bond strength.

The stability of the haloenyne molecule is expected to decrease down the halogen group (F > Cl > Br > I). This trend is primarily attributed to the decreasing strength of the carbon-halogen (C-X) bond. The C-F bond is significantly stronger than the C-Cl, C-Br, and C-I bonds, leading to a greater thermodynamic stability for fluoroenynes.

Computational Methodology for Stability Analysis

To provide a framework for researchers interested in performing their own comparative studies, a detailed computational protocol, adapted from established methodologies for halogenated organic compounds, is presented below.

Experimental Protocol: Quantum Chemical Calculations

  • Software: Geometry optimizations and frequency calculations can be performed using quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA.

  • Level of Theory: A common and reliable level of theory for such studies is Density Functional Theory (DFT) with a suitable functional. The B3LYP functional is a popular choice that often provides a good balance between accuracy and computational cost. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are more computationally demanding.

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of the halogenated compounds.

  • Geometry Optimization: The geometry of each haloenyne molecule should be fully optimized to find the minimum energy structure on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: The total electronic energy (E), enthalpy (H), and Gibbs free energy (G) can be calculated from the output of the frequency calculations. The relative stability of the different haloenynes can then be compared based on their relative Gibbs free energies (ΔG).

Visualizing Computational Workflow and Stability Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of the computational analysis and the relationship between halogen properties and haloenyne stability.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis cluster_output Output start Define Haloenyne Structures (F, Cl, Br, I) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq energy Energy Calculation (E, H, G) freq->energy stability Determine Relative Stability (ΔG) energy->stability end Comparative Stability Guide stability->end stability_factors cluster_properties Halogen Properties cluster_stability Haloenyne Stability cluster_trend Predicted Trend bond_strength C-X Bond Strength (Decreases F to I) stability Thermodynamic Stability bond_strength->stability Major Influence electronegativity Electronegativity (Decreases F to I) electronegativity->stability Minor Influence trend F-enyne > Cl-enyne > Br-enyne > I-enyne stability->trend

A Comparative Guide to Enyne Synthesis: Beyond the Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the construction of enyne motifs is a critical step in the synthesis of numerous biologically active molecules and functional materials. While the Sonogashira coupling has long been a cornerstone for this transformation, its reliance on copper co-catalysts can lead to challenges, including homocoupling of the alkyne and difficulties in purification. This guide provides an objective comparison of prominent alternative methods for the synthesis of enynes from vinyl halides and terminal alkynes, presenting key performance data, detailed experimental protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.

The palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide, known as the Sonogashira coupling, is a powerful and widely used method for the formation of carbon-carbon bonds. However, the classical Sonogashira protocol is not without its drawbacks. The use of a copper(I) co-catalyst, while often accelerating the reaction, can also promote the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and complicating product purification. Furthermore, the presence of copper can be detrimental to certain sensitive functional groups and may require additional steps for its removal from the final product, a critical consideration in pharmaceutical synthesis.

These limitations have spurred the development of alternative and modified procedures for the efficient synthesis of enynes. This guide will focus on the most significant of these: the Copper-Free Sonogashira coupling, the Negishi coupling, and the Stille coupling. Each method will be evaluated based on its general performance, substrate scope, functional group tolerance, and operational considerations.

Method Comparison: A Quantitative Overview

To facilitate a direct comparison, the following table summarizes the key features and representative performance data for the synthesis of a model enyne, (E)-1,4-diphenylbut-1-en-3-yne, from (E)-β-bromostyrene and phenylacetylene under typical reaction conditions for each method.

MethodCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Classical Sonogashira Pd(PPh₃)₄ (2 mol%), CuI (5 mol%)Et₃NTHFRT2~95High yields, mild conditions.Alkyne homocoupling, copper toxicity.[1]
Copper-Free Sonogashira Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%)Cs₂CO₃Dioxane8012~90Avoids homocoupling and copper contamination.[2][3][4][5]Often requires higher temperatures and longer reaction times.
Negishi Coupling Pd(PPh₃)₄ (5 mol%)NoneTHFRT4~85High functional group tolerance, no base required.[6][7]Requires pre-formation of air- and moisture-sensitive organozinc reagents.
Stille Coupling Pd(PPh₃)₄ (5 mol%)NoneToluene10016~80Tolerates a wide range of functional groups.Stoichiometric amounts of toxic organotin reagents and byproducts.

In-Depth Analysis of Alternative Methodologies

Copper-Free Sonogashira Coupling

The most direct alternative to the classical method, the copper-free Sonogashira coupling, mitigates the primary issues of alkyne homocoupling and copper contamination. This is achieved by employing a palladium catalyst in the presence of a base, without the addition of a copper co-catalyst.

Mechanism: The catalytic cycle is believed to proceed through a monoligated palladium(0) species, which is more reactive in the oxidative addition to the vinyl halide. The subsequent steps involve coordination of the alkyne, deprotonation by the base to form a palladium-acetylide complex, and finally, reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst.

Advantages:

  • Eliminates the formation of Glaser-Hay homocoupling byproducts.[2][3][4][5]

  • Avoids the use of toxic copper salts, simplifying purification and making it more suitable for pharmaceutical applications.

  • Generally exhibits good functional group tolerance.

Disadvantages:

  • Often requires higher reaction temperatures and longer reaction times compared to the copper-co-catalyzed version.

  • The choice of palladium ligand and base can be critical for achieving high yields.

Negishi Coupling

The Negishi coupling offers a powerful and versatile alternative for the formation of C(sp²)-C(sp) bonds. This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. For enyne synthesis, this translates to the coupling of an alkynylzinc reagent with a vinyl halide.

Mechanism: The catalytic cycle begins with the oxidative addition of the vinyl halide to the Pd(0) catalyst. This is followed by transmetalation, where the alkynyl group is transferred from the zinc reagent to the palladium center. The final step is reductive elimination, which forms the enyne product and regenerates the Pd(0) catalyst.

Advantages:

  • Organozinc reagents are among the most reactive organometallics, often leading to high yields.

  • Exhibits excellent functional group tolerance, including esters, ketones, and nitriles.[6][7]

  • The reaction proceeds without the need for a base.

Disadvantages:

  • Requires the pre-formation of alkynylzinc reagents, which are sensitive to air and moisture, adding an extra synthetic step.

  • The handling of pyrophoric reagents like n-butyllithium, often used to generate the organozinc species, requires careful technique.

Stille Coupling

The Stille coupling involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide. In the context of enyne synthesis, an alkynylstannane is coupled with a vinyl halide.

Mechanism: The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition of the vinyl halide to Pd(0), followed by transmetalation of the alkynyl group from the tin reagent to the palladium complex, and concluding with reductive elimination to afford the enyne product.

Advantages:

  • Organostannanes are generally stable to air and moisture and can be purified by chromatography.

  • The reaction tolerates a wide variety of functional groups.

Disadvantages:

  • The primary drawback is the high toxicity of organotin compounds and the difficulty in removing the stoichiometric tin byproducts from the reaction mixture.

  • The transfer of the alkynyl group from tin can sometimes be slow, requiring higher reaction temperatures.

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of a Vinyl Halide

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the vinyl halide (1.0 mmol), the terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The base (e.g., Cs₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., dioxane, 5 mL) are then added. The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for Negishi Coupling for Enyne Synthesis

Preparation of the Alkynylzinc Reagent: To a solution of the terminal alkyne (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes. A solution of anhydrous zinc chloride (1.1 mmol) in THF (2 mL) is then added, and the mixture is stirred for 1 hour at room temperature.

Coupling Reaction: To a separate flame-dried Schlenk tube containing the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is added a solution of the vinyl halide (1.0 mmol) in anhydrous THF (5 mL). The freshly prepared solution of the alkynylzinc reagent is then transferred to this mixture via cannula. The reaction is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Stille Coupling for Enyne Synthesis

In a flame-dried Schlenk tube, the vinyl halide (1.0 mmol), the alkynylstannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) are dissolved in an anhydrous solvent (e.g., toluene, 10 mL) under an inert atmosphere. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed, as indicated by TLC or GC-MS analysis. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography on silica gel to afford the enyne product.

Visualizing the Catalytic Cycles

To illustrate the fundamental steps of these coupling reactions, the following diagrams depict the catalytic cycles.

Sonogashira_Copper_Free Pd(0)L Pd(0)L Vinyl-Pd(II)-X(L) Vinyl-Pd(II)-X(L) Pd(0)L->Vinyl-Pd(II)-X(L) Oxidative Addition (Vinyl-X) Vinyl-Pd(II)-Alkyne(L) Vinyl-Pd(II)-Alkyne(L) Vinyl-Pd(II)-X(L)->Vinyl-Pd(II)-Alkyne(L) Alkyne Coordination & Deprotonation (Alkyne, Base) Enyne Product Enyne Product Vinyl-Pd(II)-Alkyne(L)->Enyne Product Reductive Elimination Enyne Product->Pd(0)L

Figure 1. Catalytic Cycle of Copper-Free Sonogashira Coupling.

Negishi_Coupling Pd(0)Ln Pd(0)Ln Vinyl-Pd(II)-X(Ln) Vinyl-Pd(II)-X(Ln) Pd(0)Ln->Vinyl-Pd(II)-X(Ln) Oxidative Addition (Vinyl-X) Vinyl-Pd(II)-Alkyne(Ln) Vinyl-Pd(II)-Alkyne(Ln) Vinyl-Pd(II)-X(Ln)->Vinyl-Pd(II)-Alkyne(Ln) Transmetalation (Alkynyl-ZnX) Enyne Product Enyne Product Vinyl-Pd(II)-Alkyne(Ln)->Enyne Product Reductive Elimination Enyne Product->Pd(0)Ln

Figure 2. Catalytic Cycle of Negishi Coupling for Enyne Synthesis.

Stille_Coupling Pd(0)Ln Pd(0)Ln Vinyl-Pd(II)-X(Ln) Vinyl-Pd(II)-X(Ln) Pd(0)Ln->Vinyl-Pd(II)-X(Ln) Oxidative Addition (Vinyl-X) Vinyl-Pd(II)-Alkyne(Ln) Vinyl-Pd(II)-Alkyne(Ln) Vinyl-Pd(II)-X(Ln)->Vinyl-Pd(II)-Alkyne(Ln) Transmetalation (Alkynyl-SnR3) Enyne Product Enyne Product Vinyl-Pd(II)-Alkyne(Ln)->Enyne Product Reductive Elimination Enyne Product->Pd(0)Ln

Figure 3. Catalytic Cycle of Stille Coupling for Enyne Synthesis.

Conclusion

The choice of method for enyne synthesis is highly dependent on the specific substrate, the presence of other functional groups, and practical considerations such as the availability and handling of reagents. While the classical Sonogashira coupling remains a highly efficient method, its copper-free variant offers a significant advantage in terms of product purity and ease of workup. For substrates with sensitive functional groups that may not be compatible with the basic conditions of the Sonogashira reaction, the Negishi coupling provides a powerful, base-free alternative, albeit with the requirement of preparing organozinc reagents. The Stille coupling also boasts broad functional group compatibility but is hampered by the toxicity of the tin reagents. By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate strategy to achieve their synthetic goals in an efficient and reliable manner.

References

Purity Assessment of Synthesized 1-iodonon-1-en-3-yne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assessing the purity of synthesized 1-iodonon-1-en-3-yne, a key building block in various research and development applications, including bioorthogonal chemistry. We present experimental data and detailed protocols for the most relevant analytical techniques, alongside a discussion of potential impurities and a comparison with alternative compounds.

Synthesis and Potential Impurities

The synthesis of this compound typically involves a multi-step process. A common strategy is the hydrozirconation of a terminal alkyne, followed by iodination to form the vinyl iodide. This intermediate is then coupled with another terminal alkyne, such as pent-1-yne, via a Sonogashira or Negishi coupling reaction to yield the final enyne product.

Potential Impurities:

During the synthesis, several impurities can arise, including:

  • Starting materials: Unreacted vinyl iodide or pent-1-yne.

  • Homocoupling products: Dimerization of pent-1-yne (dec-5-yne) or the vinyl iodide.

  • Isomers: (Z)-1-iodonon-1-en-3-yne or other constitutional isomers.

  • Solvent and reagent residues: Residual solvents, catalyst (e.g., palladium, copper), and other reagents used in the synthesis.

The presence of these impurities can significantly impact the reactivity and biological activity of this compound in downstream applications. Therefore, rigorous purity assessment is crucial.

Purity Assessment Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and purity determination. Quantitative ¹H NMR (qNMR) is particularly valuable for assessing the absolute purity of a sample.[1][2][3][4][5]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Vinyl H (α to I) 6.5 - 7.0 (d)80 - 85
Vinyl H (β to I) 6.0 - 6.5 (dt)140 - 145
Allylic CH₂ 2.2 - 2.5 (t)20 - 25
Other Alkyl CH₂ 1.2 - 1.6 (m)20 - 35
Terminal CH₃ 0.8 - 1.0 (t)13 - 15
Alkynyl C -85 - 95
Alkynyl C -75 - 85

Note: Predicted values. Actual shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of the compound and to identify impurities based on their fragmentation patterns. The presence of iodine results in a characteristic isotopic pattern that can aid in identification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the components of a mixture.[6] For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.

Table 2: Comparison of Purity Assessment Methods

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Structural confirmation, identification of proton-containing impurities, quantitative purity assessment (qNMR).[1][3]Non-destructive, provides detailed structural information, highly accurate for quantification.[1][5]May not detect non-proton-containing impurities, can be less sensitive than chromatographic methods for trace impurities.
¹³C NMR Confirmation of carbon skeleton, detection of carbon-containing impurities.Provides detailed structural information.Lower sensitivity than ¹H NMR, longer acquisition times.
GC-MS Molecular weight confirmation, identification of volatile impurities based on fragmentation patterns.[7]High sensitivity and separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Separation and quantification of impurities with a UV chromophore.[4][6]High sensitivity, excellent quantitative capabilities, applicable to a wide range of compounds.[6]Requires a UV-active chromophore, may not detect all impurities.

Experimental Protocols

General Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Non-1-en-3-yne Hydrozirconation Hydrozirconation (Schwartz's Reagent) Start->Hydrozirconation Vinylzirconocene Vinylzirconocene Intermediate Hydrozirconation->Vinylzirconocene Iodination Iodination (Iodine) Vinylzirconocene->Iodination Vinyl_Iodide (E)-1-iodonon-1-ene Iodination->Vinyl_Iodide Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, base) Vinyl_Iodide->Sonogashira_Coupling Coupling_Partner Pent-1-yne Coupling_Partner->Sonogashira_Coupling Crude_Product Crude this compound Sonogashira_Coupling->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR HPLC HPLC-UV Pure_Product->HPLC GCMS GC-MS Pure_Product->GCMS

Caption: General workflow for the synthesis and purity assessment of this compound.

Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube.

  • Solvent Addition: Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Protocol 2: Reversed-Phase HPLC for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the enyne chromophore absorbs (e.g., 230 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternatives in Bioorthogonal Chemistry

This compound can be utilized as a bioorthogonal handle due to the reactivity of the vinyl iodide and the alkyne. However, other bioorthogonal reagents offer different reaction kinetics and functionalities.

Table 3: Comparison of this compound with Alternative Bioorthogonal Reagents

ReagentBioorthogonal ReactionKey Features
This compound Sonogashira coupling, potentially othersDual functionality (vinyl iodide and alkyne) allows for sequential or dual labeling.
Terminal Alkynes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Robust and widely used "click" reaction.[8]
Strained Alkynes (e.g., cyclooctynes) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, suitable for live-cell imaging.[9]
Tetrazines Inverse-electron-demand Diels-Alder with strained alkenes/alkynesExtremely fast reaction kinetics.[10]

Logical Relationship of Bioorthogonal Reactions

G cluster_reagents Bioorthogonal Reagents cluster_reactions Bioorthogonal Reactions cluster_partners Reaction Partners Enyne This compound Sonogashira Sonogashira Coupling Enyne->Sonogashira couples with Alkyne Terminal Alkyne CuAAC CuAAC Alkyne->CuAAC reacts with Strained_Alkyne Strained Alkyne SPAAC SPAAC Strained_Alkyne->SPAAC reacts with Tetrazine Tetrazine iEDDA Inverse Diels-Alder Tetrazine->iEDDA reacts with Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Sonogashira Azide Azide Azide->CuAAC Azide->SPAAC Strained_Alkene Strained Alkene/Alkyne Strained_Alkene->iEDDA

Caption: Common bioorthogonal reactions and their respective reactive partners.

Conclusion

A thorough purity assessment of synthesized this compound is essential for its reliable application in research and development. A multi-technique approach combining NMR spectroscopy for structural verification and quantification, and chromatographic methods like HPLC and GC-MS for separation and identification of impurities, is highly recommended. The choice of an alternative bioorthogonal reagent will depend on the specific requirements of the application, such as reaction kinetics and the need for a copper-free system. This guide provides the foundational knowledge and protocols to enable researchers to confidently assess the purity of this important synthetic building block.

References

A Spectroscopic Comparison of E and Z Isomers of 1-Iodonon-1-en-3-yne: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of the (E) and (Z) isomers of 1-iodonon-1-en-3-yne. Aimed at researchers, scientists, and professionals in drug development, this document summarizes predicted quantitative data based on established spectroscopic principles and analogous compounds, outlines detailed experimental protocols for their synthesis and analysis, and includes visualizations to clarify the experimental workflow.

Introduction

The geometric isomerism of vinyl halides, such as the (E) and (Z) isomers of this compound, plays a crucial role in determining the stereochemical outcome of subsequent chemical transformations. These compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the geometry of the double bond is retained in the final product. A thorough spectroscopic characterization is therefore essential for unambiguous identification and for ensuring the stereochemical purity of these isomers. This guide presents a predictive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for the (E) and (Z) isomers of this compound. These predictions are based on established principles of NMR and IR spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton (E)-1-iodonon-1-en-3-yne (Z)-1-iodonon-1-en-3-yne
H-1 ~6.8 ppm (d, J ≈ 14.5 Hz)~6.5 ppm (d, J ≈ 7.5 Hz)
H-2 ~6.2 ppm (dt, J ≈ 14.5, 2.0 Hz)~6.9 ppm (dt, J ≈ 7.5, 2.0 Hz)
H-5 ~2.3 ppm (t, J ≈ 7.0 Hz)~2.3 ppm (t, J ≈ 7.0 Hz)
H-6 ~1.5 ppm (sext, J ≈ 7.0 Hz)~1.5 ppm (sext, J ≈ 7.0 Hz)
H-7 ~1.3 ppm (m)~1.3 ppm (m)
H-8 ~1.3 ppm (m)~1.3 ppm (m)
H-9 ~0.9 ppm (t, J ≈ 7.2 Hz)~0.9 ppm (t, J ≈ 7.2 Hz)

d: doublet, t: triplet, q: quartet, m: multiplet, dt: doublet of triplets, sext: sextet

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon (E)-1-iodonon-1-en-3-yne (Z)-1-iodonon-1-en-3-yne
C-1 ~80 ppm~78 ppm
C-2 ~145 ppm~143 ppm
C-3 ~95 ppm~97 ppm
C-4 ~85 ppm~84 ppm
C-5 ~20 ppm~20 ppm
C-6 ~31 ppm~31 ppm
C-7 ~28 ppm~28 ppm
C-8 ~22 ppm~22 ppm
C-9 ~14 ppm~14 ppm

Table 3: Predicted IR Spectroscopic Data (Liquid Film)

Functional Group Vibrational Mode (E)-Isomer (cm⁻¹) (Z)-Isomer (cm⁻¹)
C-H (vinylic)Stretch~3050~3050
C≡CStretch~2210 (weak)~2215 (weak)
C=CStretch~1610~1615
=C-H (trans)Bend (out-of-plane)~950 (strong)-
=C-H (cis)Bend (out-of-plane)-~700 (strong)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Proposed Fragment Comments
262[M]⁺Molecular ion peak.
135[M-I]⁺Loss of iodine radical, expected to be a prominent peak.
Various[CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺, etc.Fragmentation of the nonyl chain.

Experimental Protocols

Stereoselective Synthesis of (E)- and (Z)-1-Iodonon-1-en-3-yne

A plausible synthetic route to the target compounds involves the stereoselective hydroiodination of a suitable enyne precursor.

1. Synthesis of (E)-1-Iodonon-1-en-3-yne (via Hydrozirconation-Iodination):

  • Reaction: To a solution of non-1-en-3-yne (1.0 eq) in dry THF at 0 °C is added Schwartz's reagent (Cp₂ZrHCl, 1.1 eq). The reaction mixture is stirred at room temperature for 1 hour. The resulting vinylzirconocene is then cooled to -78 °C and a solution of iodine (1.2 eq) in dry THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution, brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-1-iodonon-1-en-3-yne.

2. Synthesis of (Z)-1-Iodonon-1-en-3-yne (via Radical Hydroiodination):

  • Reaction: To a solution of non-1-en-3-yne (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C is added a source of hydriodic acid (HI), which can be generated in situ. The reaction is initiated using a radical initiator like AIBN and is typically carried out under inert atmosphere. The reaction progress is monitored by TLC.

  • Work-up and Purification: Similar work-up and purification procedures as for the (E)-isomer are followed to isolate the pure (Z)-1-iodonon-1-en-3-yne. The stereoselectivity of this reaction can be influenced by the choice of solvent and reaction conditions.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film of the neat compound on a NaCl plate.

  • Mass Spectrometry: Mass spectra are obtained on a mass spectrometer with electron ionization (EI) at 70 eV.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Spectroscopic Analysis start Non-1-en-3-yne e_synthesis Hydrozirconation-Iodination (Schwartz's Reagent, I₂) start->e_synthesis z_synthesis Radical Hydroiodination (HI, Radical Initiator) start->z_synthesis e_isomer (E)-1-Iodonon-1-en-3-yne e_synthesis->e_isomer z_isomer (Z)-1-Iodonon-1-en-3-yne z_synthesis->z_isomer nmr NMR Spectroscopy (¹H, ¹³C) e_isomer->nmr Analysis ir IR Spectroscopy e_isomer->ir ms Mass Spectrometry e_isomer->ms z_isomer->nmr Analysis z_isomer->ir z_isomer->ms

Caption: Synthetic workflow for the preparation and analysis of E and Z isomers.

Discussion of Spectroscopic Differences

The primary distinguishing features between the (E) and (Z) isomers of this compound are found in their ¹H NMR and IR spectra.

  • ¹H NMR Spectroscopy: The most reliable method for differentiating the two isomers is the measurement of the vicinal coupling constant (³J) between the vinylic protons (H-1 and H-2). For the (E)-isomer, this coupling constant is expected to be significantly larger (typically 12-18 Hz) than for the (Z)-isomer (typically 6-10 Hz). Additionally, the chemical shifts of the vinylic protons are expected to differ due to the different spatial relationship with the iodine atom and the rest of the molecule. In the (Z)-isomer, H-2 is expected to be more deshielded and appear at a lower field compared to the (E)-isomer due to the through-space deshielding effect of the cis-iodine atom.

  • ¹³C NMR Spectroscopy: The chemical shifts of the vinylic carbons (C-1 and C-2) are also expected to show minor differences between the two isomers. The carbon atom cis to the iodine in the Z-isomer may experience a slight shielding effect (upfield shift) compared to the trans-carbon in the E-isomer, a phenomenon known as the γ-gauche effect.

  • Infrared Spectroscopy: The out-of-plane C-H bending vibration is highly diagnostic for the substitution pattern of an alkene. The (E)-isomer is expected to show a strong absorption band around 950 cm⁻¹, characteristic of a trans-disubstituted alkene. Conversely, the (Z)-isomer should exhibit a strong band in the region of 700 cm⁻¹, indicative of a cis-disubstituted alkene. The C≡C and C=C stretching frequencies are not expected to differ significantly between the two isomers.

  • Mass Spectrometry: The mass spectra of the (E) and (Z) isomers are expected to be very similar, if not identical, as they are stereoisomers. The fragmentation patterns will be dictated by the functional groups present, with the loss of the iodine atom being a likely and prominent fragmentation pathway.

Conclusion

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